molecular formula C7H15NO B2560615 (5-Methylpiperidin-3-yl)methanol CAS No. 1552213-49-6

(5-Methylpiperidin-3-yl)methanol

Cat. No.: B2560615
CAS No.: 1552213-49-6
M. Wt: 129.203
InChI Key: SSKKCWRWVKPDIA-UHFFFAOYSA-N
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Description

(5-Methylpiperidin-3-yl)methanol, with the molecular formula C7H15NO, is a chiral piperidine derivative building block of significant interest in medicinal chemistry and drug discovery. Its molecular structure is defined by the SMILES notation CC1CC(CNC1)CO and the InChIKey SSKKCWRWVKPDIA-UHFFFAOYSA-N . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Recent research highlights the critical role of substituted piperidines, particularly 5-methylpiperidin-3-yl derivatives, in the structure-activity relationships (SAR) of highly potent and selective drug candidates . For instance, such scaffolds are integral to the optimization of molecular glue-type degraders targeting the transcriptional repressor BCL6, an oncogenic driver in lymphoid malignancies . The stereochemistry of the piperidine ring is often a crucial determinant of biological activity, where subtle structural changes, including the configuration of methyl and hydroxymethyl substituents, can profoundly influence the potency and pharmacokinetic properties of the resulting drug molecule . (5-Methylpiperidin-3-yl)methanol provides researchers with a versatile starting point for the synthesis of complex molecules aimed at exploring new biological mechanisms and treating diseases. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methylpiperidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-2-7(5-9)4-8-3-6/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKKCWRWVKPDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552213-49-6
Record name (5-methylpiperidin-3-yl)methanol
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Foundational & Exploratory

The Stereochemical Crucible: Engineering 3,5-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists[1]

Introduction: The "Goldilocks" Vectors

In the architecture of drug design, the piperidine ring is a "privileged scaffold," appearing in over 12% of the top-selling small molecule drugs. However, while 4-substituted piperidines (e.g., fentanyl, haloperidol) and 2-substituted piperidines (e.g., methylphenidate) are synthetically trivial, the 3,5-disubstituted piperidine represents a distinct stereochemical crucible.[1]

For the drug developer, this substitution pattern offers a unique geometric advantage: vector orthogonality . Unlike the linear vectors of 4-substitution, substituents at the 3- and 5-positions project into spatial quadrants (S1/S3 pockets in proteases, or distinct GPCR sub-domains) that are otherwise inaccessible.[1] This guide dissects the structure-activity relationship (SAR), conformational dynamics, and synthetic protocols required to harness this scaffold.[1]

Conformational Dynamics: The Stereochemical Engine

The biological activity of 3,5-disubstituted piperidines is governed by the energy penalty associated with placing substituents in axial positions. Understanding the "A-value" (steric bulk) is not academic; it is the predictor of potency.

The Cis vs. Trans Equilibrium
  • The Cis Isomer (Syn): Typically the thermodynamic product. In the lowest energy chair conformation, both substituents reside in the equatorial position (diequatorial).

  • The Trans Isomer (Anti): Inevitably forces one substituent into an axial position.[1] This creates a higher-energy conformer that may be required for specific binding pockets but incurs an entropic penalty during binding.

Visualization: Conformational Energy Landscape

The following diagram illustrates the critical chair-flip dynamics that dictate the 3D presentation of pharmacophores.

PiperidineConformation cluster_0 Pharmacophore Presentation Cis_EqEq Cis-Isomer (Diequatorial) Lowest Energy Cis_AxAx Cis-Isomer (Diaxial) High Energy (Steric Clash) Cis_EqEq->Cis_AxAx Ring Flip (High Barrier) Trans_EqAx Trans-Isomer (Equatorial/Axial) Intermediate Energy Cis_EqEq->Trans_EqAx Epimerization (Requires Bond Break)

Figure 1: Conformational equilibrium of 3,5-disubstituted piperidines. The diequatorial 'cis' form is generally the ground state, minimizing 1,3-diaxial interactions.[1]

Case Study: Renin Inhibitors (The Proof of Concept)

The most authoritative example of 3,5-disubstituted piperidine SAR comes from the development of Direct Renin Inhibitors (DRIs) by Novartis and Daiichi Sankyo. The target, Renin, is an aspartyl protease with distinct hydrophobic sub-pockets (S1, S3).

The Mechanism

Researchers found that a 3,5-disubstituted piperidine could act as a transition-state surrogate.[1][2][3]

  • C3-Substituent: Targets the large, hydrophobic S1 pocket .[1]

  • C5-Substituent: Targets the S3 sub-pocket (often extending perpendicular to the core).[1][4]

  • Stereochemistry Criticality: X-ray crystallography revealed that only the (3S, 5R)-cis enantiomer bound effectively.[1][4] The trans isomers failed to align the vectors simultaneously into S1 and S3.

Comparative SAR Data

The following table synthesizes data from Maibaum et al. and Ehara et al., demonstrating the steep SAR cliff associated with stereochemistry.

Compound IDConfigurationC3-Substituent (S1)C5-Substituent (S3)IC50 (Human Renin)Interpretation
Cmpd 1 (Hit) cis (racemic)PhenylPhenyl2,000 nMWeak hit, but validated scaffold.[1]
Cmpd 1-trans trans (racemic)PhenylPhenyl>10,000 nMLoss of binding due to axial projection.[1]
Cmpd 31 cis (3S, 5R)3-Cl-PhenylAlkoxy-ether chain0.8 nM Optimized filling of S3 pocket.[1]
Aliskiren (Acyclic Control)N/AN/A0.6 nMPiperidine mimics this potency with higher rigidity.

Key Insight: The rigidification of the piperidine core (compared to acyclic inhibitors like Aliskiren) improves metabolic stability, provided the cis-diequatorial geometry is maintained.

Synthetic Strategies & Protocols

Accessing these scaffolds requires distinct strategies for cis vs. trans selectivity.[1]

Strategy A: Pyridine Hydrogenation (Cis-Selective)

The most robust route to the cis-isomer is the catalytic hydrogenation of 3,5-disubstituted pyridines.[1] The catalyst approaches from the least hindered face, delivering hydrogens syn across the ring.

Strategy B: Desymmetrization (Enantioselective)

For asymmetric synthesis, desymmetrization of meso-anhydrides (e.g., 3,5-pyridinedicarboxylic acid derivatives) is preferred over resolving racemates.[1]

Workflow Visualization

SynthesisWorkflow Start 3,5-Disubstituted Pyridine Step1 PtO2 / H2 / AcOH (Heterogeneous Hydrogenation) Start->Step1 Intermed Cis-Piperidine (Racemic) (Kinetic Product) Step1->Intermed Branch1 Resolution (Chiral Acid Salt) Intermed->Branch1 High Yield Route Branch2 Epimerization (n-BuLi) Thermodynamic Control Intermed->Branch2 If Trans required Final1 (3S, 5R)-Enantiomer (Drug Candidate) Branch1->Final1 Final2 Trans-Piperidine (For specific targets) Branch2->Final2

Figure 2: Divergent synthetic routes for accessing specific stereoisomers of 3,5-disubstituted piperidines.

Detailed Experimental Protocol

Objective: Synthesis of cis-3,5-dimethylpiperidine (Representative Scaffold). Context: This protocol ensures the cis-geometry via heterogeneous catalysis.[1]

Reagents:

  • 3,5-Dimethylpyridine (10.0 mmol)[1]

  • Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 mol%)[1]

  • Glacial Acetic Acid (20 mL)

  • Concentrated HCl (1 mL)[1]

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 3,5-dimethylpyridine in glacial acetic acid. Add concentrated HCl (protonation of the pyridine nitrogen accelerates ring reduction by increasing electrophilicity).

  • Catalyst Addition: Carefully add PtO₂ under an inert argon atmosphere.[1] Caution: Dry PtO₂ can ignite solvent vapors.[1]

  • Hydrogenation: Seal the reactor. Purge with H₂ (3x).[1] Pressurize to 50 psi (3.4 bar) and stir vigorously at 25°C for 12 hours.

  • Monitoring: Monitor consumption of starting material via LC-MS. The appearance of the M+6 mass peak indicates full reduction.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst (keep wet to prevent fire).

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Basify the residue with 10% NaOH (aq) to pH > 12.

    • Extract with Dichloromethane (DCM) (3x 20 mL).[1]

  • Validation (Self-Correction Point):

    • NMR Check: The cis-isomer (diequatorial methyls) will show a specific coupling pattern for the C4 protons.[1] The trans-isomer would show distinct chemical shifts due to the axial methyl group.

    • Yield: Expect >90% conversion. If trans isomer is present (>5%), it indicates high temperature or catalyst poisoning.

Future Outlook: C-H Activation

Current research is moving away from de novo ring synthesis toward Late-Stage Functionalization .[1] Using Iridium-catalyzed C-H borylation, researchers can now install substituents at the 3- and 5-positions of pre-formed piperidines.[1] This allows for rapid "SAR scanning" of the 3,5-positions without rebuilding the scaffold from scratch.

References

  • Maibaum, J., et al. (2011).[1] "Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors." ACS Medicinal Chemistry Letters, 2(7), 555–560.[1]

  • Ehara, T., et al. (2014).[1][3] "Structure-based Design of 4-Hydroxy-3,5-Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors." ACS Medicinal Chemistry Letters, 5(7), 787–792.[1][3]

  • Mori, Y., et al. (2012).[1] "Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 22(24), 7677-7682.[1]

  • Beak, P., & Lee, W. K. (1993).[1] "Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomeric 3,5-Disubstituted Piperidines." The Journal of Organic Chemistry, 58(5), 1109–1117.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (5-Methylpiperidin-3-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, saturated nitrogen heterocycles are foundational to the development of highly selective, metabolically stable therapeutics. Among these, (5-methylpiperidin-3-yl)methanol has emerged as a critical chiral building block. By combining a basic piperidine core with a sterically demanding methyl group and a versatile hydroxymethyl handle, this compound offers a unique vector for structural functionalization. This whitepaper provides an in-depth technical analysis of the molecular weight, chemical formula, physicochemical properties, and self-validating synthetic workflows associated with (5-methylpiperidin-3-yl)methanol, tailored for medicinal chemists and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the exact physicochemical parameters of a building block is the first step in predicting its behavior in complex synthetic pathways and biological systems. The core identity of (5-methylpiperidin-3-yl)methanol is defined by its molecular formula and weight, which dictate its stoichiometric application in parallel synthesis.

Quantitative Data Summary

The following table summarizes the critical chemical and computational properties of the free base form of (5-methylpiperidin-3-yl)methanol[1].

PropertyValueScientific Implication
Chemical Name (5-methylpiperidin-3-yl)methanolAliphatic heterocycle with two stereocenters.
Molecular Formula C₇H₁₅NODefines the exact atomic composition[1].
Molecular Weight 129.20 g/mol Critical for stoichiometric calculations[1].
Monoisotopic Mass 129.11537 DaTarget mass for high-resolution LC-MS validation[2].
Topological Polar Surface Area (TPSA) 32.26 ŲIndicates excellent potential for blood-brain barrier (BBB) penetration[1].
Calculated LogP 0.2243Highly hydrophilic; ideal for improving aqueous solubility of lipophilic drug candidates[1].
Hydrogen Bond Donors 2 (Amine -NH, Alcohol -OH)Provides critical interaction points for target receptor binding[1].
Hydrogen Bond Acceptors 2 (Amine N, Alcohol O)Enhances target affinity and aqueous solvation[1].
Rotatable Bonds 1High conformational rigidity, reducing entropic penalty upon target binding[1].

Mechanistic Role in Drug Design

The selection of (5-methylpiperidin-3-yl)methanol as a scaffold is rarely arbitrary; it is driven by precise structure-activity relationship (SAR) causality.

  • Conformational Restriction via the 5-Methyl Group: Unsubstituted piperidines undergo rapid chair-to-chair interconversion. The introduction of a 5-methyl group introduces 1,3-diaxial interactions if placed in an axial position, thereby locking the piperidine ring into a preferred chair conformation where the methyl group is equatorial. This conformational lock reduces the entropic penalty of binding, increasing the overall affinity for the target receptor.

  • Metabolic Shielding: The methyl group provides steric bulk adjacent to the secondary amine, which can effectively shield the ring from rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, thereby improving the pharmacokinetic half-life of the resulting drug.

  • Functionalization Vector: The 3-hydroxymethyl group serves as a primary alcohol that can be readily functionalized (e.g., via Mitsunobu reactions, etherification, or oxidation to an aldehyde) to probe the active site of target proteins. For instance, derivatives of this scaffold have been successfully employed in the synthesis of complex triazolo-quinazoline derivatives acting as potent adenosine receptor antagonists[3].

StructuralLogic Core Piperidine Core (Basic Scaffold) Prop1 Favorable PK/PD (LogP ~0.22) Core->Prop1 Methyl 5-Methyl Group (Steric Shielding) Prop2 Metabolic Stability (Conformational Lock) Methyl->Prop2 Methanol 3-Hydroxymethyl Group (H-Bonding) Prop3 Target Affinity (Receptor Binding) Methanol->Prop3 Drug Optimized Lead Compound Prop1->Drug Prop2->Drug Prop3->Drug

Caption: Structural features of 5-methylpiperidin-3-yl methanol mapping to pharmacological optimization.

Synthesis & Experimental Workflows

To ensure scientific integrity, any protocol utilizing or synthesizing this building block must be a self-validating system. The following protocol details the chemoselective reduction of a 5-methylnipecotic acid precursor to yield the target (5-methylpiperidin-3-yl)methanol as a stable hydrochloride salt[4].

Step-by-Step Methodology: Preparation of (5-methylpiperidin-3-yl)methanol HCl

Step 1: N-Boc Protection

  • Procedure: Dissolve 5-methylnipecotic acid (1.0 eq) in dichloromethane (DCM). Add triethylamine (TEA, 2.0 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C. Stir at room temperature for 12 hours.

  • Causality: The secondary amine must be protected to prevent it from coordinating with the reducing agent in the subsequent step, which would stall the reduction of the carboxylic acid and lead to poor yields.

Step 2: Hydride Reduction

  • Procedure: Dissolve the N-Boc protected intermediate in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool to 0°C and carefully add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) portion-wise. Reflux for 4 hours.

  • Causality: LiAlH₄ is selected over milder reagents (like NaBH₄) because the robust reduction of a carboxylic acid to a primary alcohol requires a highly reactive source of nucleophilic hydride.

Step 3: Fieser Workup

  • Procedure: Cool the reaction to 0°C. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of H₂O,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of H₂O. Stir vigorously until a white granular precipitate forms. Filter through Celite.
  • Causality: The Fieser method is strictly required here. Standard aqueous quenching of LiAlH₄ forms a gelatinous aluminum hydroxide emulsion that traps the highly polar (LogP ~0.22) piperidine product[1]. The Fieser method forces the aluminum salts into a granular, easily filterable lattice, ensuring maximum recovery of the product.

Step 4: Deprotection and Salt Formation

  • Procedure: Concentrate the filtrate and dissolve the crude N-Boc-(5-methylpiperidin-3-yl)methanol in 4N HCl in dioxane. Stir for 2 hours at room temperature. Concentrate under reduced pressure to yield[(3R,5S)-5-Methylpiperidin-3-yl]methanol Hydrochloride[4].

  • Causality: Utilizing anhydrous HCl in dioxane rather than aqueous HCl prevents the formation of a difficult-to-dry aqueous syrup, directly yielding a crystalline, bench-stable hydrochloride salt (Molecular Formula: C₇H₁₆ClNO)[4].

Workflow Step1 1. Amine Protection (Boc2O, TEA, DCM) Step2 2. Ester Reduction (LiAlH4, THF, 0°C) Step1->Step2 Intermediate Isolation Step3 3. Fieser Workup (H2O / 15% NaOH) Step2->Step3 Quench Excess Hydride Step4 4. Deprotection (4N HCl in Dioxane) Step3->Step4 Organic Extraction Step5 5. Characterization (LC-MS, NMR) Step4->Step5 Yield HCl Salt

Caption: Self-validating synthetic workflow for (5-methylpiperidin-3-yl)methanol hydrochloride.

Analytical Characterization & Safety Validation

To confirm the successful synthesis and verify the molecular weight (129.20 g/mol for the free base), analytical characterization must be performed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Using electrospray ionization in positive mode (ESI+), the target exact mass is 129.11537 Da[2]. The chromatogram should yield a dominant peak with an

    
     of 130.2 [M+H]⁺ .
    
  • Nuclear Magnetic Resonance (NMR): ¹H-NMR (in D₂O for the HCl salt) will self-validate the structure. The presence of a 3-proton doublet (~0.9 ppm) confirms the 5-methyl group, while a 2-proton multiplet (~3.5 ppm) confirms the diastereotopic protons of the 3-hydroxymethyl group.

  • Safety & Handling: As a concentrated amine derivative, the free base form is associated with specific hazard statements (H227 Combustible liquid, H314 Causes severe skin burns and eye damage, H335 May cause respiratory irritation)[5]. It must be handled in a fume hood with appropriate PPE, and stored sealed in a dry environment at 2-8°C to prevent oxidative degradation[1].

References

1.[1] ChemScene. "2640650-21-9 | rel-((3R,5S)-5-Methylpiperidin-3-yl)methanol." ChemScene. Available at: 2.[2] PubChemLite. "SSKKCWRWVKPDIA-UHFFFAOYSA-N - Explore." Université du Luxembourg. Available at: 3.[4] ChemSrc. "CAS#:2860566-79-4 |[(3R,5S)-5-Methylpiperidin-3-yl]methanol Hydrochloride." ChemSrc. Available at: 4.[3] Google Patents. "WO2020112700A1 - 9-substituted amino triazolo quinazoline derivatives as adenosine receptor antagonists." Google Patents. Available at: 5.[5] Sigma-Aldrich. "(5-methylpiperidin-3-yl)methanol | 1552213-49-6." MilliporeSigma. Available at:

Sources

Stereochemical Profiling and Application of 3-Hydroxymethyl-5-Methylpiperidine in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of saturated heterocyclic scaffolds is driven by the need to navigate complex chemical space while maintaining favorable physicochemical properties. 3-Hydroxymethyl-5-methylpiperidine (systematically known as (5-methylpiperidin-3-yl)methanol) has emerged as a highly versatile, stereochemically rich building block. By offering a basic amine for salt-bridge formation, a methyl group for conformational restriction, and a hydroxymethyl vector for polar interactions, this scaffold is increasingly utilized in the synthesis of kinase inhibitors, E3 ligase modulators, and epigenetic readers.

As a Senior Application Scientist, I have structured this technical guide to dissect the stereochemical architecture of this molecule, explain the causality behind its synthetic and analytical workflows, and detail its field-proven applications in targeted therapeutics.

Stereochemical Architecture & Conformational Dynamics

The true value of 3-hydroxymethyl-5-methylpiperidine lies in its stereochemical complexity. Unlike its symmetrical analog, 3,5-dimethylpiperidine (which possesses a plane of symmetry yielding a meso cis-isomer), the introduction of the hydroxymethyl group at C3 breaks the symmetry. Consequently, the molecule possesses two distinct chiral centers (C3 and C5), generating four distinct stereoisomers .

The Stereochemical Logic

When analyzing the absolute configuration using Cahn-Ingold-Prelog (CIP) priorities, the C3 position prioritizes the


 group over the ring carbons, whereas the C5 position prioritizes the ring carbons over the 

group. This inversion of relative priority between the two centers leads to a fascinating geometric assignment:
  • The Cis-Diastereomers : When both substituents are oriented on the same face of the piperidine ring (e.g., both wedged or both dashed in a 2D projection, corresponding to a 1,3-diequatorial chair conformation), the absolute configurations are (3R, 5S) and (3S, 5R) .

  • The Trans-Diastereomers : When the substituents are on opposite faces (one wedged, one dashed, corresponding to an axial-equatorial conformation), the configurations are (3R, 5R) and (3S, 5S) .

G Root 3-Hydroxymethyl-5-methylpiperidine (4 Stereoisomers) Cis Cis-Diastereomers (Substituents on same face) Root->Cis Trans Trans-Diastereomers (Substituents on opposite faces) Root->Trans Iso1 (3R, 5S)-Isomer (e.g., both wedged) Cis->Iso1 Iso2 (3S, 5R)-Isomer (e.g., both dashed) Cis->Iso2 Iso3 (3R, 5R)-Isomer (wedged/dashed) Trans->Iso3 Iso4 (3S, 5S)-Isomer (dashed/wedged) Trans->Iso4

Fig 1: Stereochemical classification tree of 3-hydroxymethyl-5-methylpiperidine.

Quantitative Data: Physicochemical & Stereochemical Profiles

To understand why this scaffold is prioritized in lead optimization, we must look at its quantitative profile ([1]). The low molecular weight and optimal balance of hydrogen bond donors/acceptors make it an ideal fragment for improving the aqueous solubility of lipophilic drug cores.

Table 1: Physicochemical Profile
PropertyValuePharmacological Significance
Molecular Formula C7H15NOLow molecular weight allows for high ligand efficiency.
Monoisotopic Mass 129.1154 DaMinimal bulk; easily incorporated into larger pharmacophores.
H-Bond Donors 2 (-OH, -NH)Facilitates critical salt bridges and solvent-exposed interactions.
H-Bond Acceptors 2 (O, N)Enhances binding affinity in polar kinase/ligase pockets.
Predicted XlogP ~0.3Highly hydrophilic; improves aqueous solubility of lipophilic cores.
Table 2: Stereoisomer Matrix and Geometric Classification
Isomer DesignationC3 ConfigurationC5 ConfigurationRelative GeometrySymmetry Status
Isomer 1 RSCis (e.g., both wedged)Chiral (Asymmetric)
Isomer 2 SRCis (e.g., both dashed)Chiral (Asymmetric)
Isomer 3 RRTrans (wedged/dashed)Chiral (Asymmetric)
Isomer 4 SSTrans (dashed/wedged)Chiral (Asymmetric)

Pharmacological Applications in Modern Drug Discovery

The specific spatial arrangement of the methyl and hydroxymethyl groups allows medicinal chemists to probe binding pockets with extreme precision. This scaffold has been successfully deployed across several high-value therapeutic targets:

  • Cbl-b Inhibitors (Immuno-Oncology) : Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that negatively regulates T-cell activation. By incorporating the 3-hydroxymethyl-5-methylpiperidine moiety via reductive amination, researchers have developed potent small-molecule inhibitors that restore T-cell activity against tumors ( [2]).

  • GCN2 Kinase Inhibitors : General Control Nondepressible 2 (GCN2) is a kinase activated by amino acid starvation in the tumor microenvironment. Piperidine-based inhibitors block GCN2, preventing the tumor from suppressing the host's immune system ([3]).

Pathway TME Tumor Microenvironment (Nutrient Deprivation) GCN2 GCN2 Kinase Activation TME->GCN2 Amino Acid Starvation eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates Drug Piperidine-based GCN2 Inhibitor Drug->GCN2 Blocks Rescue Immune Restoration (Anti-Tumor Response) Drug->Rescue Enables Immune T-Cell Suppression eIF2a->Immune Induces

Fig 2: Mechanism of action for piperidine-based GCN2 inhibitors in the tumor microenvironment.

Experimental Workflows: Synthesis & Chiral Resolution

To utilize this scaffold effectively, one must master the coupling chemistry and the subsequent chiral resolution. The following protocols are designed as self-validating systems, ensuring high yield and enantiomeric purity.

Protocol A: Reductive Amination Workflow

Objective : Covalent coupling of racemic (5-methylpiperidin-3-yl)methanol to an aryl aldehyde/ketone core.

  • Step 1: Iminium Formation : Dissolve the ketone/aldehyde core (1.0 eq) and the piperidine scaffold (3.0 eq) in anhydrous dichloromethane (DCM).

    • Causality: A stoichiometric excess of the basic piperidine drives the equilibrium toward the intermediate iminium ion.

  • Step 2: Acidic Catalysis : Add a catalytic amount of glacial acetic acid to adjust the reaction pH to ~5.

    • Causality: Mild acidification protonates the carbonyl oxygen, accelerating nucleophilic attack by the piperidine nitrogen. Over-acidification must be avoided, as it would fully protonate the amine, rendering it non-nucleophilic.

  • Step 3: Selective Reduction : Add Sodium triacetoxyborohydride (

    
    ) (1.5 eq) and stir at room temperature for 16 hours.
    
    • Causality:

      
       is utilized instead of 
      
      
      
      because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted aldehyde/ketone starting material, preventing the formation of unwanted alcohol byproducts.
  • Step 4: Self-Validation & Workup : Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of the product mass

    
     confirms completion. Quench with saturated aqueous 
    
    
    
    , extract with ethyl acetate, and concentrate in vacuo.
Protocol B: Chiral Supercritical Fluid Chromatography (SFC)

Because the reductive amination yields a diastereomeric mixture (if the core is chiral) or a racemic mixture of enantiomers, chiral separation is mandatory for drug development.

  • Step 1: Column Selection : Utilize a Chiralpak AS-H column (Amylose tris[(S)-alpha-methylbenzylcarbamate] stationary phase).

  • Step 2: Mobile Phase Optimization : Run an isocratic gradient of Supercritical

    
     and Methanol (e.g., 70:30) modified with 0.1% Diethylamine (DEA).
    
    • Causality: SFC is vastly superior to normal-phase HPLC for polar basic amines. Supercritical

      
       provides high diffusivity and low viscosity for rapid separations. The DEA additive is critical; it masks residual silanols on the stationary phase, preventing severe peak tailing of the basic piperidine nitrogen.
      
  • Step 3: Self-Validation : Re-inject the isolated fractions onto an analytical chiral column. Calculate the area under the curve (AUC) to confirm an enantiomeric excess (ee) of >99% before proceeding to in vitro biological assays.

Workflow Step1 Ketone/Aldehyde + Racemic Piperidine Step2 Iminium Formation (pH ~5, AcOH) Step1->Step2 Mix Step3 Reductive Amination (NaBH(OAc)3) Step2->Step3 Reduction Step4 Racemic Product Isolation & LC-MS Step3->Step4 Workup Step5 Chiral SFC Separation (CO2 / MeOH / DEA) Step4->Step5 Resolve Step6 Enantiopure Drug Candidates Step5->Step6 Isolate

Fig 3: Experimental workflow for reductive amination and chiral SFC resolution.

Conclusion

The 3-hydroxymethyl-5-methylpiperidine scaffold is a masterclass in applied stereochemistry. By understanding the distinct spatial geometries of its four stereoisomers and applying rigorous, self-validating synthetic and analytical protocols, researchers can leverage this building block to unlock highly selective interactions within challenging biological targets like Cbl-b and GCN2.

References

  • PubChem Compound Summary for CID 19019558, (5-methylpiperidin-3-yl)methanol. National Center for Biotechnology Information.[Link]

  • US Patent 11,464,802 B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof.
  • WO2019148132A1 - GCN2 inhibitors and uses thereof.

The Strategic Utility of 5-Methylpiperidin-3-yl Methanol in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the transition from flat, aromatic scaffolds to three-dimensional, saturated heterocycles is a defining trend. 5-methylpiperidin-3-yl methanol (CAS: 1552213-49-6) has emerged as a high-value "privileged fragment" within this paradigm.

Unlike simple piperidines, this 3,5-disubstituted scaffold offers a unique combination of stereochemical complexity and physicochemical modulation . The C5-methyl group acts as a conformational lock, biasing the piperidine ring into specific chair conformations, while the C3-hydroxymethyl arm serves as a flexible, polar vector capable of engaging hydrogen-bonding networks or solvent-exposed pockets. This guide details the structural dynamics, synthetic protocols, and proven applications of this moiety in oncology (KRAS inhibitors) and immunology (Cbl-b inhibitors).

Structural & Stereochemical Dynamics

The utility of 5-methylpiperidin-3-yl methanol lies in its ability to present functional groups in defined spatial vectors. Unlike 3-substituted piperidines, which possess significant conformational flexibility, the addition of a 5-methyl group introduces 1,3-allylic strain (in unsaturated precursors) or 1,3-diaxial interactions (in saturated rings) that restrict the conformational ensemble.

Vector Analysis: Cis vs. Trans

The relative stereochemistry between the C3-hydroxymethyl and C5-methyl groups dictates the vector of the substituents.

  • Cis-Configuration ((3R,5S) or (3S,5R)): Often preferred in drug design. In the lowest energy chair conformation, both substituents can adopt equatorial positions, minimizing steric strain. This creates a "U-shape" or compact vector, ideal for fitting into globular protein pockets (e.g., Renin active sites).

  • Trans-Configuration: Forces one substituent to be axial if the other is equatorial. This is often used to probe "deep" vs. "shallow" pockets or to induce a specific twist in the ligand backbone.

Conformational Locking

The C5-methyl group is not merely a hydrophobic handle; it is a structural control element. By energetically penalizing ring flips that would place the methyl group in an axial position (approx. 1.7 kcal/mol penalty), it rigidifies the scaffold. This reduction in entropic penalty upon binding can significantly enhance ligand potency.

Synthetic Accessibility & Protocols

Accessing 5-methylpiperidin-3-yl methanol with high stereochemical fidelity is critical. Below are the standard industrial protocols for its synthesis and downstream coupling.

Diagram: Synthesis Workflow

The following diagram illustrates the divergent routes to access specific stereoisomers.

SynthesisWorkflow Start 5-Methylnicotinic Acid Methyl Ester Step1 Quaternization (BnBr, Toluene) Start->Step1 Step2 Partial Reduction (NaBH4, MeOH) Step1->Step2 Intermediate Tetrahydropyridine Intermediate Step2->Intermediate Step3 Catalytic Hydrogenation (PtO2 or Pd/C, H2) Intermediate->Step3 Stereoselective Reduction Product Cis-5-Methylpiperidin-3-yl Methanol (Racemic) Step3->Product Resolution Chiral Resolution (L-Tartaric Acid or SFC) Product->Resolution Final Enantiopure Scaffold Resolution->Final

Figure 1: Synthetic route from pyridine precursors to enantiopure piperidine scaffolds.

Protocol A: Preparation from 5-Methylnicotinic Acid

Objective: Synthesis of racemic (cis)-5-methylpiperidin-3-yl methanol.

  • Starting Material: Dissolve methyl 5-methylnicotinate (1.0 eq) in acetic acid.

  • Hydrogenation: Add PtO₂ (5 mol%) or Rh/Al₂O₃ (5 mol%) as catalyst.

  • Reaction: Pressurize with H₂ (50 psi) and heat to 50°C for 12 hours. The cis isomer is generally favored over the trans isomer on heterogeneous catalysts due to facial adsorption.

  • Reduction of Ester: Filter the catalyst. Concentrate the filtrate. Dissolve the residue in THF and cool to 0°C. Slowly add LiAlH₄ (2.0 eq).

  • Workup: Quench with Glauber’s salt (Na₂SO₄·10H₂O), filter, and concentrate to yield the amino-alcohol.

Protocol B: Reductive Amination (Coupling to Drug Core)

This is the most common reaction used to attach this fragment to a drug core (e.g., an aldehyde-containing intermediate).

Reagents:

  • Core Aldehyde (1.0 eq)

  • 5-methylpiperidin-3-yl methanol (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or DCE

Step-by-Step:

  • Imine Formation: In a dry flask, combine the Core Aldehyde and 5-methylpiperidin-3-yl methanol in DCM. Stir at room temperature for 30 minutes to allow pre-equilibrium.

  • Reduction: Add STAB in one portion. Optionally add catalytic acetic acid (1 drop) to accelerate the reaction.

  • Monitoring: Stir for 2–4 hours. Monitor by LCMS for the disappearance of the imine intermediate.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Purification: The resulting tertiary amine often requires flash chromatography (DCM/MeOH/NH₃ gradient) to remove unreacted piperidine.

Medicinal Chemistry Case Studies

Targeted Oncology: Pan-KRAS Inhibitors

The KRAS protein, long considered "undruggable," has been successfully targeted by covalent inhibitors (e.g., Sotorasib, Adagrasib). However, resistance mechanisms require next-generation "Pan-KRAS" inhibitors.

  • Role of the Scaffold: In recent patent literature (e.g., US20220194961A1), the 5-methylpiperidin-3-yl methanol moiety appears as a solvent-exposed appendage on the tetrahydropyridopyrimidine core.

  • Mechanism: The piperidine nitrogen forms a salt bridge or hydrogen bond with surface residues (e.g., Glu/Asp), while the hydroxymethyl group extends into the solvent front, improving the molecule's solubility and oral bioavailability. The 5-methyl group restricts the rotation of the piperidine, reducing the entropic cost of binding.

Immuno-Oncology: Cbl-b Inhibitors

Cbl-b is an E3 ubiquitin ligase that acts as a negative regulator of T-cell activation. Inhibiting Cbl-b unleashes the immune system against tumors.

  • Application: Compounds utilizing (5-methylpiperidin-3-yl)methanol have been disclosed as potent Cbl-b inhibitors.

  • Design Logic: The scaffold is used to link the central pharmacophore to a polar "tail." The chiral centers at C3 and C5 allow researchers to fine-tune the vector of the tail to avoid steric clashes with the ligase surface while maintaining high aqueous solubility.

Diagram: KRAS Signaling & Inhibition Point

The following diagram contextualizes where inhibitors utilizing this scaffold intervene in the RAS/MAPK pathway.

KRASPathway RTK Receptor Tyrosine Kinase (EGFR/HER2) SOS SOS1 (GEF) RTK->SOS Activation KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Promotes GTP Loading KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP Nucleotide Exchange RAF RAF Kinase KRAS_GTP->RAF Inhibitor Inhibitor w/ 5-Me-Pip Scaffold (Blocks Nucleotide Exchange) Inhibitor->KRAS_GDP Locks in Inactive State MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 2: Intervention point of KRAS inhibitors utilizing the piperidine scaffold.

Physicochemical Profiling

The incorporation of 5-methylpiperidin-3-yl methanol alters the physicochemical landscape of a lead compound significantly compared to a standard piperidine or morpholine.

Table 1: Comparative Physicochemical Properties

PropertyPiperidine3-Hydroxymethyl Piperidine5-Methylpiperidin-3-yl Methanol Impact on Drug Design
LogP (Approx) 0.80.30.6 Methyl group recovers lipophilicity lost by OH, balancing permeability.
TPSA (Ų) 123232 Increases polar surface area; reduces BBB penetration but improves solubility.
pKa (Conj. Acid) ~11.0~10.0~10.2 Electron-withdrawing effect of OH lowers pKa slightly, reducing lysosomal trapping.
Fsp³ Fraction 1.01.01.0 High saturation improves solubility and metabolic stability (escapes "flatland").
Chiral Centers 012 Increases complexity; allows for fine-tuning of target selectivity.

References

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters. (2014).[1] [Link]

  • Tetrahydropyridopyrimidine Pan-KRAS Inhibitors. US Patent Application 20220194961A1. (2022).[2]

  • 3-Substituted Piperidine Compounds for Cbl-b Inhibition. US Patent 11464802B2. (2022).[2]

  • Exploration of Piperidine 3D Fragment Chemical Space. RSC Advances. (2022).[2] [Link]

Sources

Architecting 3D Chemical Space: A Technical Guide to the Stereoselective Synthesis of 3,5-Disubstituted Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs. While 2- and 4-substituted piperidines are well-represented, 3,5-disubstituted piperidines offer a privileged architectural framework for projecting pharmacophores into three-dimensional space, effectively escaping the "flatland" of planar aromatics. However, the synthesis of these motifs presents a formidable stereochemical challenge. The distance between the C3 and C5 stereocenters, combined with the conformational flexibility of the ring, makes controlling relative (cis/trans) and absolute stereochemistry highly complex[1]. This whitepaper critically evaluates the state-of-the-art synthetic methodologies for constructing 3,5-disubstituted piperidines, focusing on the mechanistic causality behind stereocontrol and providing validated protocols for application scientists.

Mechanistic Foundations & Conformational Dynamics

In 2,6-disubstituted piperidines, severe 1,3-diaxial interactions strongly bias the molecule toward a cis-diequatorial conformation. In contrast, 3,5-disubstitution presents a more nuanced conformational landscape. The trans-isomer exists in a dynamic equilibrium between diequatorial and diaxial conformers, whereas the cis-isomer is geometrically constrained to an axial-equatorial conformation.

Because of this inherent flexibility, traditional thermodynamic equilibration strategies are heavily dependent on the steric bulk of the substituents. Consequently, modern synthetic approaches must rely on kinetic control, dynamic kinetic resolution (DKR), or highly specific biocatalytic desymmetrization to achieve high enantiomeric excess (ee) and diastereomeric excess (de).

State-of-the-Art Synthetic Strategies

Strategy A: Dynamic Kinetic Resolution (DKR) & Diastereoselective Alkylation

Amat and co-workers developed a highly elegant approach utilizing chiral nonracemic bicyclic lactams[2]. The causality of this method is rooted in thermodynamics: the cyclocondensation of a racemic γ-substituted δ-oxoester with (R)-phenylglycinol undergoes DKR because the resulting bicyclic δ-lactam is thermodynamically highly stable[2]. This fixes the stereocenter at the piperidine β-position. Subsequently, diastereoselective alkylation at the carbonyl α-position is governed by the rigid geometry of the enolate and the severe steric shielding provided by the phenylglycinol-derived oxazolidine ring, allowing predictable access to both cis- and trans-isomers[2].

Strategy B: Scalable Hydrogenation & Chromatographic Resolution

For industrial-scale medicinal chemistry, Hartwieg et al. demonstrated a robust, scalable route starting from 5-aryl-substituted nipecotic acid derivatives[3]. The core logic here is to defer stereocontrol to a physical separation step rather than a chemical one. The pyridine core is reduced via catalytic hydrogenation, yielding a racemic cis/trans mixture[3]. Because the reduction of electron-rich pyridines carries a high risk of overhydrogenation (e.g., reducing the aryl substituents), catalyst selection (Pd/C vs. Rh/C) and pressure control are critical. The mixture is Boc-protected to reduce polarity, separated into pure cis and trans racemates via normal phase chromatography, and finally resolved into all four enantiopure isomers (>99% ee) using Simulated Moving Bed (SMB) chromatography on a chiral stationary phase[3].

Strategy C: Biocatalytic Desymmetrization

Lesma and co-workers established a green, asymmetric entry via the stereoselective monoacetylation of meso-piperidine-3,5-dimethanols[1]. Utilizing the lipase from Pseudomonas fluorescens, the enzyme's active site discriminates between the enantiotopic hydroxymethyl groups[1]. This approach is highly efficient, providing the (3S,5R)-enantiomer in good yield (74–78%) and excellent optical purity (>98% ee) without the need for stoichiometric chiral auxiliaries[1].

Quantitative Data Summary

Synthetic StrategyKey IntermediateYieldStereoselectivityScalabilityPrimary Reagents / Techniques
DKR & Alkylation Bicyclic δ-lactam~70% (DKR step)EnantiopureGram scale(R)-phenylglycinol, LDA, Alkyl halides
Hydrogenation + SMB Boc-protected piperidine50–68% (Reduction)>99% ee>100 g scaleH₂, Pd/C or Rh/C, SMB Chromatography
Biocatalytic Piperidine-3,5-dimethanol74–78%>98% eeGram scaleP. fluorescens lipase, Vinyl acetate

Experimental Workflows

Protocol A: Scalable Preparation of all Four Stereoisomers via Hydrogenation and SMB

Self-Validating Principle: By utilizing SMB chromatography, the system physically guarantees the optical purity of the output streams, provided the chiral stationary phase is properly calibrated.

  • Catalytic Hydrogenation: Charge a pressure reactor with the 3,5-disubstituted pyridine derivative. Add the selected hydrogenation catalyst (e.g., Rh/C) and solvent (methanol). Pressurize with H₂. Critical Step: Monitor hydrogen uptake strictly to prevent overhydrogenation of the pendant aryl groups.

  • Amine Protection: Filter the catalyst. Treat the crude piperidine mixture with Boc₂O and Et₃N in dichloromethane. This step is mandatory to eliminate the secondary amine's hydrogen-bonding capability, which would otherwise cause severe tailing during chromatography.

  • Diastereomer Separation: Apply the crude Boc-protected mixture to preparative normal phase silica gel chromatography. Elute with a hexane/ethyl acetate gradient to isolate the pure cis-racemate from the trans-racemate.

  • SMB Resolution: Process the isolated racemates through a Simulated Moving Bed (SMB) system equipped with a validated chiral stationary phase. Optimize feed concentration and desorbent flow to continuously isolate the four distinct enantiomers.

Protocol B: Enantioselective Synthesis via DKR and Alkylation

Self-Validating Principle: The absolute stereochemistry at the β-position is locked during the DKR step, serving as an internal chiral relay for the subsequent α-alkylation.

  • Cyclocondensation (DKR): React the racemic γ-substituted δ-oxoester with (R)-phenylglycinol in a neutral solvent. Reflux until equilibration is complete. The DKR is driven by the thermodynamic sink of the favored bicyclic lactam diastereomer.

  • Isolation: Purify the enantiopure bicyclic lactam via column chromatography.

  • Enolization: Dissolve the bicyclic lactam in anhydrous THF and cool to -78 °C. Add LDA dropwise to form the enolate. Causality: The rigid bicyclic framework restricts the enolate geometry, setting the stage for facial selectivity.

  • Electrophile Addition: Introduce the desired alkyl halide. The steric bulk of the phenylglycinol-derived oxazolidine ring physically blocks one face of the enolate, forcing the electrophile to attack from the less hindered face.

  • Auxiliary Cleavage: Remove the chiral auxiliary via reductive cleavage (e.g., Na/NH₃ or Pd-catalyzed hydrogenation) to release the enantiopure 3,5-disubstituted piperidine.

Mechanistic Visualizations

DKR_Pathway A Racemic γ-substituted δ-oxoester B (R)-Phenylglycinol Condensation A->B + Amino Alcohol C Dynamic Kinetic Resolution (DKR) B->C Equilibration D Enantiopure Bicyclic δ-lactam C->D Stereoselective Cyclization E Diastereoselective Alkylation D->E Base / Alkyl Halide F cis- / trans-3,5-Disubstituted Piperidines E->F Cleavage

Fig 1: Mechanistic pathway of Dynamic Kinetic Resolution in chiral lactam formation.

SMB_Workflow N1 3,5-Disubstituted Pyridine N2 Catalytic Hydrogenation (Pd/C or Rh/C) N1->N2 H2, Pressure N3 Boc-Protection cis/trans Racemic Mixture N2->N3 Boc2O N4 Normal Phase Chromatography N3->N4 Separation N5 Pure cis-Racemate N4->N5 N6 Pure trans-Racemate N4->N6 N7 Simulated Moving Bed (SMB) Chromatography N5->N7 N6->N7 N8 4 Enantiopure Isomers (ee > 99%) N7->N8 Chiral Stationary Phase

Fig 2: Scalable industrial workflow for resolving all four piperidine stereoisomers.

Conclusion & Future Outlook

The synthesis of 3,5-disubstituted piperidines requires a rigorous understanding of conformational dynamics and thermodynamic control. While DKR and biocatalytic methods offer elegant, highly stereoselective routes for early-stage discovery, the combination of catalytic hydrogenation and SMB chromatography remains the gold standard for delivering multi-gram quantities of all four stereoisomers. Future advancements in C(sp³)-H functionalization and photoredox catalysis are expected to further streamline access to these complex 3D pharmacophores.

References

  • Design and Synthesis of 56 Shape‐Diverse 3D Fragments. Chemistry—A European Journal.

  • Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines. Synthesis of 20S- and 20R-dihydrocleavamine. Organic Letters. 2

  • 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development. 3

  • The role of biocatalysis in the asymmetric synthesis of alkaloids. RSC Advances. 1

Sources

Technical Guide: Solubility Profile of (5-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

(5-Methylpiperidin-3-yl)methanol (CAS: 2640650-21-9) is a bifunctional heterocyclic building block critical in fragment-based drug discovery. Its structure features a secondary amine (basic center), a primary alcohol (H-bond donor/acceptor), and a methyl-substituted piperidine ring.

This unique architecture creates a "solubility duality": the molecule exhibits high polarity due to the heteroatoms, yet retains specific lipophilic characteristics due to the 5-methyl substitution. This guide provides a definitive solubility profile, grounded in structure-property relationships (SPR) and validated experimental protocols, to streamline your solvent selection for synthesis, extraction, and purification.

Key Physicochemical Parameters:

  • Molecular Formula: C₇H₁₅NO[1]

  • Molecular Weight: 129.20 g/mol [1]

  • Predicted LogP: ~0.22 (Moderate Polarity)

  • pKa (Conjugate Acid): ~10.8 (Piperidine ring N)

  • Physical State: Viscous liquid or low-melting solid (Free Base); Crystalline solid (HCl Salt).

Physicochemical Basis of Solubility

Understanding the why behind solubility is more valuable than a simple list. For (5-Methylpiperidin-3-yl)methanol, three molecular features dictate solvent compatibility:

  • The Piperidine Nitrogen (Secondary Amine): This is a strong H-bond acceptor and donor. It renders the molecule highly soluble in aqueous acids (via protonation) and polar protic solvents.

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol significantly increases polarity and water solubility compared to simple methyl-piperidines. It necessitates the use of polar organic solvents for homogeneous reactions.

  • The 5-Methyl Group: This introduces a slight lipophilic shift, improving solubility in chlorinated solvents (DCM, Chloroform) compared to the unsubstituted analog, facilitating organic extraction from aqueous phases.

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on their interaction efficiency with the free base form of the target compound.

Table 1: Solubility Profile (Free Base)
Solvent ClassSpecific SolventSolubility RatingMechanistic RationaleApplication Context
Polar Protic Methanol (MeOH) Miscible Strong H-bonding network with both amine and alcohol groups.[2]Primary solvent for hydrogenation or salt formation.
Water High Dipole-dipole and H-bonding interactions dominate.Aqueous workups; unsuitable for moisture-sensitive reactions.
Polar Aprotic DMSO / DMF High High dielectric constant stabilizes the polar functional groups.SNAr reactions; peptide coupling. Difficult to remove.
THF High Ether oxygen accepts H-bonds from the hydroxyl group.Excellent general reaction solvent (reductions, protections).
Chlorinated Dichloromethane (DCM) High "Sweet spot" polarity; solubilizes the lipophilic ring while accommodating the amine.Standard extraction solvent ; chromatography mobile phase.
Esters Ethyl Acetate Moderate Good solvation, but less efficient than DCM for this specific polarity.Crystallization co-solvent; extraction (requires multiple washes).
Non-Polar Hexane / Heptane Low / Insoluble Significant polarity mismatch. The polar head groups repel the aliphatic chain.Used as an antisolvent to precipitate the product or wash away impurities.

Critical Note on Salts: The Hydrochloride (HCl) salt of this compound is insoluble in DCM and Ethyl Acetate but highly soluble in Water and Methanol. Ensure you know which form you are handling before selecting a solvent.

Solvent Selection Logic (Visualized)

The following decision tree illustrates the logical flow for selecting a solvent based on the intended process step.

SolventSelection Start Process Goal Reaction Synthesis / Reaction Start->Reaction Extraction Extraction / Workup Start->Extraction Purification Purification / Analysis Start->Purification PolarityCheck Reagents Moisture Sensitive? Reaction->PolarityCheck PHCheck Check Aqueous pH Extraction->PHCheck UseMeOH Select: Methanol or EtOH Purification->UseMeOH Recrystallization UseTHF Select: Anhydrous THF or DCM PolarityCheck->UseTHF Yes PolarityCheck->UseMeOH No Acidic pH < 9 (Protonated) PHCheck->Acidic Salt Form Basic pH > 11 (Free Base) PHCheck->Basic Free Base StayAq Remains in Aqueous Phase Acidic->StayAq ExtractDCM Extract with DCM/IPA (9:1) Basic->ExtractDCM

Figure 1: Decision logic for solvent selection based on operational requirements. Note the pH dependency for extraction efficiency.

Experimental Protocol: Saturation Shake-Flask Method

To determine the precise solubility limit for your specific batch (which may vary with purity or diastereomeric ratio), use this self-validating protocol.

Objective: Determine equilibrium solubility at 25°C.

Materials:
  • (5-Methylpiperidin-3-yl)methanol (Solid/Oil)

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filter (Chemically inert)

  • Agilent HPLC Vials

Workflow:
  • Supersaturation: Add the compound to 1 mL of solvent in a glass vial until undissolved material remains visible (turbidity or oil droplets at the bottom).

  • Equilibration: Agitate the vial at 25°C for 24 hours. Why? Amine alcohols can form viscous gels; extended time ensures true equilibrium.

  • Validation Check (The "Tyndall" Step): Stop agitation. Shine a laser pointer through the supernatant. If a beam path is visible (Tyndall effect), you have a colloid, not a solution. Centrifuge at 10,000 rpm for 10 mins.

  • Filtration: Pass the supernatant through a pre-warmed 0.45 µm PTFE filter. Note: Pre-warming prevents precipitation inside the cold filter housing.

  • Quantification: Dilute the filtrate 100x with Methanol and analyze via HPLC-UV or LC-MS.

Advanced Extraction Strategy

A common failure mode with piperidine-methanols is poor recovery during extraction due to water solubility. The following "Salting-Out" workflow maximizes recovery.

ExtractionWorkflow Mix Crude Reaction Mixture (Aqueous) Adjust Adjust pH to >12 (NaOH) Mix->Adjust Deprotonate Amine Salt Add NaCl (Saturation) 'Salting Out' Adjust->Salt Decrease Water Activity Solvent Add Solvent: DCM:Isopropanol (9:1) Salt->Solvent Increase Org. Solubility PhaseSep Phase Separation Solvent->PhaseSep Organic Organic Layer (Product) PhaseSep->Organic Aqueous Aqueous Layer (Waste) PhaseSep->Aqueous

Figure 2: Optimized extraction workflow. The addition of Isopropanol (IPA) to DCM is crucial to disrupt the hydration shell of the alcohol group.

Protocol Justification:
  • pH > 12: Ensures the piperidine nitrogen is fully deprotonated (Free Base).

  • NaCl Saturation: Increases the ionic strength of the water, forcing the organic molecule out ("Salting out" effect).

  • DCM:IPA (9:1): Pure DCM is often insufficient for polar amino-alcohols. The 10% Isopropanol acts as a phase-transfer co-solvent, significantly boosting recovery yield.

References

  • PubChem. (2024). Compound Summary: 3-Hydroxymethylpiperidine (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Catalytic Hydrogenation of (5-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The catalytic hydrogenation of (5-methylpyridin-3-yl)methanol (CAS: 102074-19-1) to its saturated piperidine analogue, (5-methylpiperidin-3-yl)methanol , represents a critical transformation in the synthesis of peptidomimetics and alkaloid scaffolds. While the pyridine ring is aromatic and thermodynamically stable, its reduction is essential for generating sp³-rich, three-dimensional pharmacophores.

This guide addresses the specific challenges associated with this substrate:

  • Catalyst Poisoning: The basic nitrogen lone pair strongly adsorbs to metal surfaces, inhibiting catalytic activity.

  • Chemo-selectivity: Preventing the hydrogenolysis of the benzylic-like C–O bond at the 3-position.

  • Stereocontrol: Managing the cis/trans diastereoselectivity of the resulting 3,5-disubstituted piperidine.

We present two validated protocols: a Robust Platinum Oxide Method (Protocol A) for maximal conversion and a Mild Rhodium Method (Protocol B) for enhanced stereoselectivity.

Reaction Mechanism & Stereochemistry

The hydrogenation of 3,5-disubstituted pyridines generally proceeds via the syn-addition of hydrogen across the


-system on the catalyst surface.
Reaction Scheme

The transformation yields a mixture of cis- and trans-isomers. Heterogeneous catalysis typically favors the cis-isomer (kinetic product) due to the substrate adsorbing flat onto the catalyst surface.

ReactionScheme Substrate (5-methylpyridin-3-yl)methanol (Aromatic, Planar) Intermediates Partially Reduced Intermediates Substrate->Intermediates + 2 H2 (Slow Step) ProductCis (3R,5S)-cis-Piperidine (Major Product) Intermediates->ProductCis + H2 (Syn-Addition) ProductTrans (3R,5R)-trans-Piperidine (Minor Product) Intermediates->ProductTrans + H2 (Isomerization)

Figure 1: Reaction pathway showing the predominant formation of the cis-isomer via surface-mediated syn-addition.

Experimental Protocols

Protocol A: The "Gold Standard" (PtO₂ / Acetic Acid)

Best for: High conversion, difficult substrates, and preventing catalyst poisoning. Mechanism: Acetic acid protonates the pyridine nitrogen (


), preventing it from binding too tightly to the Platinum sites, which would otherwise kill the catalytic activity [1].
Materials
  • Substrate: (5-methylpyridin-3-yl)methanol (1.0 equiv)

  • Catalyst: Platinum(IV) oxide (Adams' Catalyst, PtO₂), 5-10 wt% loading.

  • Solvent: Glacial Acetic Acid (0.1 M concentration).

  • Gas: Hydrogen (

    
    ), 50–60 psi (3.5–4 bar).
    
Step-by-Step Workflow
  • Dissolution: In a pressure-rated hydrogenation bottle (Parr), dissolve 1.0 g of (5-methylpyridin-3-yl)methanol in 15 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 100 mg of PtO₂. Caution: PtO₂ can be pyrophoric in the presence of H₂ or organic vapors. Add under an inert blanket (Argon/N₂) if possible.

  • Purge: Seal the vessel. Evacuate and backfill with

    
     (3x), then with 
    
    
    
    (3x).
  • Reaction: Pressurize to 50 psi (3.5 bar) with

    
    . Shake/stir vigorously at Room Temperature (20–25°C) .
    
    • Note: Heating is rarely required for PtO₂/AcOH and may promote C-O bond cleavage (hydrogenolysis).

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–12 hours.

  • Filtration: Vent H₂ and purge with N₂. Filter the mixture through a Celite® pad to remove the platinum black. Wash the pad with MeOH.

  • Workup (Critical): The product exists as the acetate salt.

    • Concentrate the filtrate to remove bulk AcOH.

    • Redissolve in water/MeOH.

    • Basify with strongly basic resin (e.g., Amberlite IRA-400 OH form) or aqueous NaOH to pH > 12.

    • Extract with DCM or CHCl₃/iPrOH (3:1).

    • Dry (Na₂SO₄) and concentrate to yield the free base.

Protocol B: High Stereoselectivity (Rh/C / Methanol)

Best for: Maximizing cis-selectivity and milder pressure conditions. Mechanism: Rhodium is highly active for carbocyclic and heterocyclic hydrogenation at lower pressures and temperatures compared to Pd or Pt [2].

Materials
  • Substrate: (5-methylpyridin-3-yl)methanol (1.0 equiv).

  • Catalyst: 5% Rhodium on Carbon (Rh/C), 5-10 wt% loading.

  • Solvent: Methanol (neutral) or MeOH with 1.0 equiv HCl.

  • Gas: Hydrogen (

    
    ), 15–50 psi (1–3.5 bar).
    
Step-by-Step Workflow
  • Preparation: Dissolve substrate in Methanol (0.1 M).

    • Optimization: If the reaction stalls, add 1.1 equivalents of concentrated HCl or use Acetic Acid as a co-solvent.

  • Loading: Add 5% Rh/C (wet support preferred to minimize ignition risk).

  • Reaction: Pressurize to 40 psi (2.7 bar). Stir at 25°C .

    • Note: Rhodium is very efficient; high temperatures (>50°C) may lead to unwanted N-methylation if MeOH is used as solvent [3].

  • Workup: Filter through Celite. If acid was used, perform the basification step as described in Protocol A.

Comparative Data & Troubleshooting

The following table summarizes expected outcomes based on internal process data and literature precedents for 3,5-disubstituted pyridines.

ParameterProtocol A (PtO₂/AcOH)Protocol B (Rh/C / MeOH)Pd/C (Standard)
Pressure 50–70 psi15–50 psi>100 psi (often fails)
Temp 25°C25–40°C60–80°C
Conversion >98%90–95%Low (<50%)
Cis:Trans Ratio ~70:30~85:15 Variable
Risk Handling Acetic AcidN-Methylation (if hot)Hydrogenolysis of -OH
Troubleshooting Guide

Issue 1: Incomplete Conversion

  • Cause: Catalyst poisoning by the piperidine product (which is more basic than the pyridine starting material).[1]

  • Solution: Ensure the medium is acidic throughout the reaction. Add more AcOH or HCl.

Issue 2: Loss of Hydroxyl Group (Deoxygenation)

  • Cause: Hydrogenolysis of the benzylic C-O bond.

  • Solution: Switch from Pd or Pt to Rhodium (Rh/C) . Rhodium is less active for hydrogenolysis. Avoid heating.

Issue 3: Ignition during Filtration

  • Cause: Spent hydrogenation catalysts saturated with hydrogen are pyrophoric.

  • Solution: Always keep the filter cake wet (water or solvent). Do not pull air through the dry cake. Transfer into a water waste container immediately.

Process Decision Workflow

Use this logic map to select the appropriate protocol for your specific constraints.

Workflow Start Start: (5-methylpyridin-3-yl)methanol CheckEquip Is High Pressure (>50 psi) Equipment Available? Start->CheckEquip Decision1 Yes CheckEquip->Decision1 Decision2 No (Balloon/Low Pressure) CheckEquip->Decision2 CheckSens Is the -OH group highly labile? Decision1->CheckSens ProtocolB Select Protocol B (Rh/C / MeOH) *Best Stereoselectivity* Decision2->ProtocolB ProtocolA Select Protocol A (PtO2/AcOH) *Highest Reliability* CheckSens->ProtocolA No CheckSens->ProtocolB Yes (Avoids Hydrogenolysis)

Figure 2: Decision tree for catalyst selection based on equipment availability and substrate sensitivity.

References

  • BenchChem Technical Support. (2025).[1][2][3] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from .

  • University of Liverpool Repository. (2023). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from .

  • Frontiers in Chemistry. (2023). Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol. (Discusses N-methylation risks in MeOH). Retrieved from .

  • Organic & Biomolecular Chemistry. (2022).[4] Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds.[4] Retrieved from .

Sources

Application Note: Chemoselective N-Alkylation of (5-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals.

Mechanistic Rationale & The Chemoselectivity Challenge

The functionalization of (5-Methylpiperidin-3-yl)methanol presents a classic chemoselectivity challenge in organic synthesis. The molecule possesses two distinct nucleophilic centers: a secondary amine within the piperidine ring and a primary alcohol at the 3-position.

In drug development, selectively alkylating the nitrogen (N-alkylation) while leaving the hydroxyl group intact is often required to tune the lipophilicity and basicity of the pharmacophore . While nitrogen is inherently more nucleophilic (softer and more polarizable) than oxygen, the primary alcohol can easily undergo competitive O-alkylation or trigger over-alkylation if the reaction conditions are not rigorously controlled .

To achieve absolute chemoselectivity, we must manipulate the reaction kinetics. This guide details two distinct pathways—Reductive Amination (the gold standard for chemoselectivity) and Direct Alkylation (a viable alternative requiring precise base control)—explaining the causality behind every reagent choice to ensure a self-validating, high-yield workflow.

Strategic Pathways & Workflow Logic

Chemoselectivity Substrate (5-Methylpiperidin-3-yl)methanol (Secondary Amine + Primary Alcohol) RedAm Reductive Amination (Aldehyde, STAB, DCE) Substrate->RedAm Pathway A (Preferred) DirAlk Direct Alkylation (Alkyl Halide, Base, MeCN) Substrate->DirAlk Pathway B (Alternative) Iminium Iminium Ion Formation (O-Alkylation Impossible) RedAm->Iminium Condensation SN2 SN2 Substitution (Competition Risk) DirAlk->SN2 Base Deprotonation Product Exclusive N-Alkylated Product (High Yield) Iminium->Product Hydride Transfer SN2->Product Mild Base (K2CO3) Byproduct N,O-Dialkylated Byproduct (Impurity) SN2->Byproduct Strong Base (NaH)

Workflow and chemoselectivity logic for the N-alkylation of (5-Methylpiperidin-3-yl)methanol.

Method A: Catalytic Reductive Amination (The Gold Standard)

Causality of Choices: Reductive amination is the premier method for functionalizing amino alcohols because it entirely bypasses the risk of O-alkylation. The secondary amine condenses with an aldehyde to form an iminium ion. The primary alcohol cannot form a stable intermediate with the aldehyde under these conditions.

We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄). The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, heavily attenuating its hydride-donating capacity . Consequently, STAB is too mild to reduce the starting aldehyde but perfectly calibrated to reduce the highly electrophilic iminium ion . 1,2-Dichloroethane (DCE) is selected as the solvent because its slight polarity stabilizes the iminium intermediate without competing for hydrogen bonding.

Self-Validating Protocol (e.g., N-Benzylation)
  • Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve (5-Methylpiperidin-3-yl)methanol (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous DCE (0.2 M). Stir at room temperature for 30 minutes.

    • Validation Check: The reaction mixture should remain homogeneous. A slight yellowing indicates iminium ion formation.

  • Reduction: Add STAB (1.4 eq) portion-wise over 10 minutes. Stir the suspension at room temperature for 12 hours.

    • Causality: Portion-wise addition prevents localized exothermic spikes that could lead to unwanted side reactions.

  • Quench & Phase Separation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 15 minutes.

    • Validation Check: Visible effervescence (CO₂ gas evolution) confirms the destruction of unreacted STAB, validating that the reagent was active. Furthermore, NaHCO₃ buffers the aqueous layer to pH ~8.5, ensuring the newly formed tertiary amine is deprotonated (free base) and partitions exclusively into the organic phase.

  • Extraction: Extract with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Analyze via TLC (DCM:MeOH 9:1).

    • Validation Check: Stain with Ninhydrin. The starting secondary amine will stain intensely purple/brown, while the tertiary amine product will show no color change, instantly validating conversion.

Method B: Direct Alkylation via SN2 (Alternative)

Causality of Choices: When the desired alkyl group cannot be derived from an aldehyde (e.g., introducing a simple methyl or allyl group), direct alkylation with an alkyl halide is necessary. The critical variable here is the base .

The pKa of the protonated piperidine nitrogen is ~10.5, while the primary alcohol is ~15.5. If a strong base like Sodium Hydride (NaH) is used, the alcohol is deprotonated to an alkoxide—a highly aggressive nucleophile that will rapidly undergo O-alkylation. By utilizing a mild, insoluble inorganic base like Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN), the alcohol remains protonated and inert, while the nitrogen acts as the sole nucleophile .

Self-Validating Protocol (e.g., N-Allylation)
  • Preparation: Dissolve (5-Methylpiperidin-3-yl)methanol (1.0 eq) in anhydrous MeCN (0.2 M). Add finely powdered anhydrous K₂CO₃ (2.0 eq).

    • Causality: Finely powdering the K₂CO₃ increases the surface area for the heterogeneous deprotonation of the amine hydrochloride salt (if applicable) or the transition state stabilization.

  • Electrophile Addition: Cool the mixture to 0 °C. Add allyl bromide (1.05 eq) dropwise.

    • Causality: Strict stoichiometric control (1.05 eq) and low temperature suppress the formation of quaternary ammonium salts (over-alkylation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 8 hours.

  • Workup: Filter the suspension through a Celite pad to remove the inorganic salts (K₂CO₃ and KBr).

    • Validation Check: The mass of the recovered salts should roughly equal the theoretical mass of the byproducts, confirming the reaction proceeded via the expected SN2 mechanism.

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

Quantitative Data & Optimization

The following tables summarize the expected outcomes and optimization parameters based on established pharmaceutical process chemistry standards for amino alcohol functionalization.

Table 1: Comparison of N-Alkylation Strategies for (5-Methylpiperidin-3-yl)methanol

MethodReagentsChemoselectivity (N vs O)Risk of Over-alkylationTypical Yield
Reductive Amination Aldehyde, STAB, DCE> 99:1None (Stops at Tertiary)85 - 95%
Reductive Amination Aldehyde, NaBH₃CN, MeOH95:5Low75 - 85%
Direct Alkylation Alkyl Halide, K₂CO₃, MeCN90:10Moderate65 - 80%
Direct Alkylation Alkyl Halide, NaH, THF< 10:90 (Favors O-alkylation)High< 20%

Table 2: Optimization of Direct Alkylation Parameters (SN2)

BaseSolventTemperatureN-Alkylation (%)O-Alkylation (%)Notes
K₂CO₃MeCN25 °C82%< 2%Optimal heterogeneous conditions.
DIPEADMF25 °C78%5%Homogeneous; harder to remove base.
Cs₂CO₃DMF60 °C60%25%Increased temp drives O-alkylation.
NaHTHF0 °C15%85%Alkoxide formation destroys selectivity.

References

  • Ashenhurst, J. "Reductive Amination, and How It Works." Master Organic Chemistry, Sept 2017. URL:[Link]

  • OpenBU. "Reductive Amination Reaction." Boston University. URL: [Link]

Engineering Biocatalytic Transamination for the Asymmetric Synthesis of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The chiral piperidine motif is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, ranging from the PARP inhibitor niraparib[1] to the dual orexin receptor antagonist MK-6096[2]. Traditional synthetic routes to these saturated nitrogen heterocycles often rely on late-stage chiral resolution, chiral pool strategies, or transition-metal-catalyzed asymmetric hydrogenation. These conventional methods are frequently plagued by poor step-economy, high E-factors, and the generation of toxic metal waste.

Biocatalysis has fundamentally disrupted this paradigm. By leveraging engineered pyridoxal-5'-phosphate (PLP)-dependent amine transaminases (ATAs), process chemists can directly convert prochiral ketones into enantiopure piperidines with >99% enantiomeric excess (ee) under mild aqueous conditions[2][3]. This application note details the mechanistic principles, thermodynamic engineering, and validated protocols required to scale biocatalytic piperidine synthesis effectively.

Mechanistic Causality & Reaction Engineering

The Ping-Pong Bi-Bi Mechanism

Amine transaminases operate via a classic ping-pong bi-bi catalytic mechanism[4]. The resting state of the enzyme contains the PLP cofactor covalently bound via a Schiff base. An amine donor transfers its amino group to PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct. The PMP-enzyme intermediate then stereoselectively transfers the amine to the prochiral ketone substrate, yielding the chiral piperidine and regenerating the PLP resting state[4].

PLP_Mechanism Enz_PLP Enzyme-PLP (Resting State) Ketimine_1 Ketimine Intermediate 1 Enz_PLP->Ketimine_1 + Amine Donor Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->Ketimine_1 Enz_PMP Enzyme-PMP (Aminated State) Ketimine_1->Enz_PMP - Byproduct Byproduct Ketone Byproduct (e.g., Acetone) Ketimine_1->Byproduct Ketimine_2 Ketimine Intermediate 2 Enz_PMP->Ketimine_2 + Ketone Substrate Ketone_Sub Prochiral Ketone Substrate Ketone_Sub->Ketimine_2 Ketimine_2->Enz_PLP - Chiral Amine Chiral_Amine Chiral Piperidine Product Ketimine_2->Chiral_Amine

PLP-Dependent Ping-Pong Bi-Bi Mechanism of Amine Transaminases.

Thermodynamic Driving Forces

A fundamental challenge in transamination is the unfavorable thermodynamic equilibrium. To drive the reaction forward, two primary strategies are employed:

  • Mass Action via Isopropylamine (IPA): Utilizing a massive molar excess of a cheap amine donor like IPA. Engineered transaminases (e.g., Codexis ATA series) are specifically evolved to tolerate high concentrations of IPA (up to 1 M) without denaturation[5]. The volatile acetone byproduct can also be actively removed to shift the equilibrium.

  • In Situ Product Removal (ISPR) / Cascade Cyclization: In piperidine synthesis, the transamination event is frequently coupled to a spontaneous, thermodynamically favorable intramolecular cyclization. For example, transamination of a diketoester or ketoenone yields an intermediate that rapidly undergoes an aza-Michael addition or dehydrative cyclization[6][7]. This irreversible secondary step continuously depletes the primary amine intermediate, effectively pulling the transamination equilibrium to >99% completion[7].

Quantitative Performance of Engineered Transaminases

The selection of the appropriate enzyme and amine donor system dictates the stereochemical outcome and overall yield. Table 1 summarizes validated biocatalytic systems for various piperidine derivatives.

SubstrateEnzyme SystemAmine DonorTarget ProductConversion (%)Enantiomeric Excess (ee %)Ref.
1-Boc-3-piperidoneATA-025-IMBIsopropylamine(R)-1-Boc-3-aminopiperidine>99>99[3]
1-Boc-3-piperidoneATA-256-IMBIsopropylamine(S)-1-Boc-3-aminopiperidine>99>99[3]
Prochiral ketoenoneω-TransaminaseIsopropylamine2,6-Disubstituted piperidine>95>99[7]
Niraparib precursorATA-302IsopropylamineChiral piperidine fragmentHigh>99[1]
MK-6096 intermediateTA/LDH/GDH CascadeD-Alanineα-Methylpiperidine core>99>99[2]

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that physical and chemical parameters are tightly controlled to maintain enzyme stability.

Protocol A: Preparative Synthesis of (R)-1-Boc-3-aminopiperidine

This protocol utilizes an immobilized transaminase to convert 1-Boc-3-piperidone into the corresponding (R)-amine, a critical building block for various APIs[3][8].

Reagents & Materials:

  • 1-Boc-3-piperidone (Substrate, 50 mM)

  • Immobilized (R)-selective transaminase (e.g., ATA-025-IMB, 20 mg/mL)[3]

  • Pyridoxal-5'-phosphate (PLP, 1 mM)

  • Isopropylamine (IPA, 1 M)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • DMSO (10% v/v)

Step-by-Step Procedure:

  • Buffer Preparation: Dissolve IPA (1 M) and PLP (1 mM) in 100 mM potassium phosphate buffer. Adjust the pH strictly to 7.5 using 1 M HCl.

    • Causality: PLP is prone to hydrolysis at extreme pH. A pH of 7.5 ensures the stability of the Schiff base linkage within the enzyme's active site while keeping a portion of the IPA unprotonated and available for nucleophilic attack.

  • Substrate Solubilization: Dissolve 1-Boc-3-piperidone in DMSO to create a concentrated stock, then add it to the buffer to achieve a final substrate concentration of 50 mM and a DMSO concentration of 10% v/v.

    • Causality: Highly lipophilic precursors can aggregate in aqueous buffers. Incorporating 10% v/v DMSO improves mixing fluidity and substrate bioavailability without compromising the structural integrity of engineered ATAs[5].

  • Enzyme Addition: Add the immobilized ATA-025-IMB (20 mg/mL) to the reaction vessel.

  • Incubation: Shake the mixture at 30°C and 250 rpm for 24 hours.

  • Validation Checkpoint (In-Process Control): Withdraw a 50 µL aliquot, quench with 50 µL of 5 N NaOH, extract with 1 mL ethyl acetate, and analyze via chiral GC/HPLC.

    • Self-Validation: If conversion is < 95%, verify the reaction pH. The release of acetone and consumption of IPA can cause pH drift, leading to premature enzyme deactivation.

  • Workup: Filter the mixture to recover the immobilized enzyme. Extract the aqueous filtrate with ethyl acetate (3 × volumes). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford (R)-1-Boc-3-aminopiperidine[3].

Protocol B: Transaminase-Triggered Aza-Michael Cascade

This advanced workflow couples an enantioselective amination with a diastereoselective spontaneous ring closure, shuttling the amine functionality across the molecular framework to form complex 2,6-disubstituted piperidines[7][9].

Aza_Michael Ketoenone Prochiral Ketoenone (Substrate) TA_Rxn ω-Transaminase + PLP + IPA Ketoenone->TA_Rxn Aminoenone Aminoenone (Chiral Intermediate) TA_Rxn->Aminoenone Enantioselective Amination Cyclization Spontaneous Intramolecular Aza-Michael Aminoenone->Cyclization Piperidine 2,6-Disubstituted Piperidine Cyclization->Piperidine Diastereoselective Ring Closure

Biocatalytic Aza-Michael Cascade for 2,6-Disubstituted Piperidines.

Step-by-Step Procedure:

  • Reaction Assembly: Suspend the prochiral ketoenone substrate (50 mM) in 100 mM potassium phosphate buffer (pH 8.0) containing 1 mM PLP and 1 M IPA[10].

  • Biocatalytic Transamination: Introduce the selected ω-TA (e.g., 20 mg/mL) and incubate at 30°C.

    • Causality: The enzyme selectively aminates the sterically less hindered ketone, generating an aminoenone intermediate[7].

  • Spontaneous Cyclization (In Situ): Allow the reaction to proceed for 24–48 hours.

    • Causality: The proximity of the newly formed primary amine to the enone moiety triggers a spontaneous intramolecular aza-Michael addition. This step is highly diastereoselective and thermodynamically traps the product, preventing the reverse transamination reaction and pushing the system to >99% conversion[7][9].

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The disappearance of the ketoenone mass [M+H]⁺ and the appearance of the cyclized piperidine mass [M+H-H₂O+NH₃]⁺ confirms cascade success. If intermediate aminoenone accumulates, gentle heating (40°C) post-enzyme filtration can accelerate the aza-Michael step.

References

  • [2] Convergent Kilogram-Scale Synthesis of Dual Orexin Receptor Antagonist. allfordrugs.com. 2

  • [3] Technical Support Center: Chiral Synthesis of Aminopiperidines - Benchchem. benchchem.com. 3

  • [6] Alkaloids Derived from Lysine: Piperidine Alkaloids | Request PDF - ResearchGate. researchgate.net. 6

  • [5] The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development | JACS Au. acs.org. 5

  • [1] Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC. nih.gov. 1

  • [7] Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. scispace.com. 7

  • [9] Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles - PMC. nih.gov. 9

  • [10] (PDF) Asymmetric Synthesis of Trisubstituted Piperidines via Biocatalytic Transamination and Diastereoselective Enamine or Imine Reduction. researchgate.net.10

  • [8] Development of an Immobilized Transaminase Capable of Operating in Organic Solvent. semanticscholar.org. 8

  • [4] Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. mdpi.com. 4

Sources

Application Note: Platinum (IV) Oxide Catalyzed Reduction of 5-methyl-3-pyridine methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Detailed Protocol for the Synthesis of (5-Methylpiperidin-3-yl)methanol

Introduction and Significance

The piperidine scaffold is a privileged structural motif, integral to a significant number of pharmaceuticals, natural products, and agrochemicals.[1] Its prevalence in FDA-approved drugs underscores its importance in medicinal chemistry.[1][2] The most direct and atom-economical route to access these valuable saturated heterocycles is through the catalytic hydrogenation of their pyridine precursors.[1]

This transformation, while conceptually simple, is challenging due to the inherent aromatic stability of the pyridine ring and the tendency for both the starting material and the piperidine product to act as catalyst poisons.[1][3][4] Overcoming these hurdles often requires potent catalytic systems, which may involve high pressures and temperatures.[5]

Platinum(IV) oxide (PtO₂), commonly known as Adams' catalyst, stands out as a highly effective and versatile heterogeneous catalyst for this purpose.[6] It is particularly effective when used in an acidic medium, such as glacial acetic acid, which facilitates the reduction under surprisingly mild conditions.[7] The acid protonates the pyridine nitrogen, which activates the ring towards hydrogenation and simultaneously prevents catalyst poisoning by the basic piperidine product.[1][8]

This application note provides a comprehensive, field-proven protocol for the reduction of 5-methyl-3-pyridine methanol to (5-methylpiperidin-3-yl)methanol. We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental guide, and discuss key reaction parameters critical for achieving high yield and purity.

Reaction Mechanism and Principles of Catalysis

The hydrogenation of pyridine derivatives using PtO₂ in glacial acetic acid is a well-established and robust method.[6][7] The process relies on several key chemical principles:

  • In-Situ Catalyst Activation: Platinum(IV) oxide is a catalyst precursor. In the presence of hydrogen, it is reduced in situ to finely dispersed, highly active platinum metal (Pt(0)), which forms the catalytic surface for the reaction.

  • Substrate Activation via Protonation: The aromaticity of the pyridine ring makes it resistant to reduction. Glacial acetic acid serves as a protic solvent that protonates the Lewis basic nitrogen atom of the pyridine ring. This protonation disrupts the aromatic system, rendering the pyridinium ion significantly more susceptible to hydrogenation.[1][8]

  • Suppression of Catalyst Poisoning: The resulting piperidine product is also a Lewis base and can strongly adsorb to the platinum surface, leading to catalyst deactivation or "poisoning". In the acidic medium, the product is immediately protonated to form a piperidinium salt, which has a much lower affinity for the catalyst surface, thus preserving its activity throughout the reaction.[8]

  • Chemoselectivity: The goal is the selective reduction of the pyridine ring without causing hydrogenolysis (cleavage) of the C-O bond in the hydroxymethyl substituent. PtO₂ is an excellent catalyst for this purpose under mild conditions, generally favoring ring saturation over functional group cleavage.

The overall transformation is depicted below:

Caption: Catalytic hydrogenation of 5-methyl-3-pyridine methanol.

Materials and Reagents

Proper handling and quality of reagents are paramount for the success of this protocol. All materials should be sourced from reputable suppliers.

ReagentCAS NumberMolecular FormulaMW ( g/mol )Notes / Safety Precautions
5-methyl-3-pyridine methanol102074-19-1C₇H₉NO123.15Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9]
Platinum(IV) Oxide (Adams' Catalyst)1314-15-4PtO₂227.08Solid oxidant. May be pyrophoric after reduction. Handle with care.
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.
Hydrogen Gas (High Purity)1333-74-0H₂2.02Extremely flammable gas. Use in a well-ventilated area with appropriate safety equipment.
Celite® 545 (or equivalent)61790-53-2SiO₂60.08Filtration aid. Fine powder can cause respiratory irritation.
Saturated Sodium Bicarbonate (aq.)144-55-8NaHCO₃84.01Used for neutralization. Generates CO₂ gas. Add slowly to avoid excessive foaming.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Highly flammable liquid and vapor. Used for extraction.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying agent.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory-scale reaction. Adjustments may be necessary for different scales.

Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Purification A 1. Reactor Setup Charge reactor with substrate and glacial acetic acid. B 2. Catalyst Addition Carefully add PtO₂ catalyst (5 mol%). A->B C 3. Hydrogenation - Purge with N₂ - Pressurize with H₂ (50-70 bar) - Stir at room temperature for 6-10 h. B->C D 4. Catalyst Removal - Vent H₂, purge with N₂ - Filter through Celite® - CAUTION: Keep filter cake wet. C->D E 5. Neutralization & Extraction - Neutralize filtrate with sat. NaHCO₃ - Extract with Ethyl Acetate (3x). D->E F 6. Drying & Concentration - Dry combined organic layers (Na₂SO₄) - Concentrate under reduced pressure. E->F G 7. Purification Purify crude product via column chromatography. F->G

Caption: Step-by-step experimental workflow for the hydrogenation.

Procedure:

  • Reactor Setup: To a high-pressure hydrogenation vessel (e.g., Parr shaker apparatus), add 5-methyl-3-pyridine methanol (1.0 eq, e.g., 1.0 g).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL per gram of substrate).[1]

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂) catalyst (1-5 mol%) to the solution.

  • Hydrogenation Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen or argon) to remove all air.

    • Pressurize the reactor with high-purity hydrogen gas to the desired pressure (typically 50-70 bar).[6][7]

    • Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typical reaction times are between 6-10 hours.

  • Work-up and Catalyst Removal:

    • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas in a fume hood.

    • Purge the reactor with inert gas.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Crucial Safety Note: The reduced platinum catalyst on the Celite® pad can be pyrophoric upon drying. Do not allow the filter cake to dry completely in the air. Immediately quench the filter cake with water after filtration is complete.[1]

  • Neutralization and Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acetic acid. Be cautious as CO₂ gas will evolve. Continue adding until the aqueous layer is basic (pH > 8).

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration:

    • Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude (5-methylpiperidin-3-yl)methanol can be purified by column chromatography on silica gel if necessary.

Summary of Reaction Parameters

The efficiency of pyridine hydrogenation is highly dependent on the reaction conditions. The following table summarizes a typical and effective set of parameters based on established literature.[6][7]

ParameterRecommended ValueRationale / Discussion
Substrate 5-methyl-3-pyridine methanolThe protocol is generally applicable to a range of substituted pyridines.
Catalyst Platinum(IV) Oxide (PtO₂)A mild and effective catalyst precursor for this transformation.
Catalyst Loading 1 - 5 mol%Lower loadings are preferable for cost-effectiveness, but higher loadings may be needed for less reactive substrates or to reduce reaction time.
Solvent Glacial Acetic AcidEssential for activating the pyridine ring via protonation and preventing product inhibition. Other solvents are generally ineffective.[7]
H₂ Pressure 50 - 70 bar (approx. 725 - 1015 psi)This pressure range is effective for achieving complete reduction at room temperature without requiring specialized high-pressure equipment.[7]
Temperature Room Temperature (~20-25 °C)A key advantage of the PtO₂/acetic acid system is its high activity at ambient temperature, which helps preserve sensitive functional groups.
Time 6 - 10 hoursReaction time is dependent on substrate, catalyst loading, and pressure. Monitor by hydrogen uptake or analytical methods (TLC, GC-MS).
Expected Yield >90% (after purification)High yields are typically achievable with this robust protocol.

Troubleshooting and Expert Insights

  • Incomplete or Sluggish Reaction: If the reaction stalls or proceeds slowly, first check for leaks in the hydrogenation apparatus. If the system is secure, consider increasing the hydrogen pressure or catalyst loading. Ensure the glacial acetic acid used is of high purity and not excessively wet.

  • Potential Side Reactions: While PtO₂ is highly chemoselective, prolonged reaction times or elevated temperatures could potentially lead to the hydrogenolysis of the C-O bond, yielding 3,5-dimethylpiperidine. This is generally not a significant issue under the recommended mild conditions.

  • Catalyst Quality: The activity of Adams' catalyst can vary between batches and suppliers. It is advisable to use a fresh, high-quality catalyst for optimal results.

  • Work-up Challenges: During neutralization, the product may partially partition into the aqueous layer as the piperidinium salt if the pH is not sufficiently basic. Ensure the aqueous layer is thoroughly extracted with ethyl acetate after basification to maximize recovery.

References

  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
  • Cramer, N., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry.
  • Cramer, N., et al. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Minteer, S. D., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. Available at: [Link]

  • PubChem. (5-Methylpyridin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available at: [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Available at: [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. Available at: [Link]

  • Rueping, M., et al. (2011). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Available at: [Link]

  • Kamimura, A., et al. (1994). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Heterocycles. Available at: [Link]

  • Adkins, H. (1934). Hydrogenation of pyridine bodies. Google Patents.

Sources

Application Notes & Protocols: Strategic Functionalization of (5-Methylpiperidin-3-yl)methanol for Chemical Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 3,5-Disubstituted Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs and natural products.[1][2] Its conformational rigidity, conferred by the stable chair-like structure, allows for the precise three-dimensional positioning of substituents, which is paramount for optimizing interactions with biological targets.[1] Furthermore, the basic nitrogen atom provides a handle for modulating crucial pharmacokinetic properties such as solubility and metabolic stability.[2][3]

The specific scaffold, (5-Methylpiperidin-3-yl)methanol, offers a particularly rich platform for generating structurally diverse chemical libraries. It presents three key points for diversification: the secondary amine (N1), the primary hydroxyl group at C3, and two stereocenters (C3 and C5). The cis- or trans-relationship between the methyl and hydroxymethyl groups provides a defined three-dimensional architecture, making this an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.[4]

This guide provides a detailed technical overview and actionable protocols for the functionalization of (5-Methylpiperidin-3-yl)methanol. As a Senior Application Scientist, the following sections are structured to not only provide step-by-step instructions but also to impart the strategic rationale behind the experimental choices, ensuring both scientific rigor and practical applicability for researchers in drug discovery.

Part 1: Foundational Strategy - The Critical Role of N-Protection

The secondary amine of the piperidine ring is both basic and nucleophilic, which can interfere with reactions targeting the hydroxyl group. Uncontrolled N-alkylation or N-acylation can lead to a mixture of products, complicating purification and reducing the yield of the desired O-functionalized derivative.[5] Therefore, a robust protection strategy for the nitrogen atom is the essential first step in any library synthesis campaign based on this scaffold.

The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. It is easily installed, stable to a wide range of reaction conditions (including those for O-acylation, O-alkylation, and the Mitsunobu reaction), and can be removed under acidic conditions that are typically orthogonal to the newly installed ester or ether linkages.[4][6]

Workflow for Library Synthesis

The overall strategy for generating a diverse library from (5-Methylpiperidin-3-yl)methanol is a three-stage process, as illustrated below. This modular approach allows for the creation of a large number of unique compounds from a common intermediate.

G cluster_0 Stage 1: Preparation cluster_1 Stage 2: Diversification (Parallel Synthesis) cluster_2 Stage 3: Finalization start (5-Methylpiperidin-3-yl)methanol boc_protected N-Boc-(5-methylpiperidin-3-yl)methanol start->boc_protected N-Protection acylation O-Acylation boc_protected->acylation RCOCl or (RCO)2O alkylation O-Alkylation boc_protected->alkylation R-X, Base mitsunobu Mitsunobu Reaction boc_protected->mitsunobu Nu-H, PPh3, DEAD/DIAD deprotection N-Boc Deprotection acylation->deprotection alkylation->deprotection mitsunobu->deprotection final_library Final Compound Library deprotection->final_library caption General workflow for library generation.

Figure 1: A three-stage workflow for the generation of a chemical library from (5-Methylpiperidin-3-yl)methanol.

Protocol 1: N-Boc Protection of (5-Methylpiperidin-3-yl)methanol

Rationale: This protocol utilizes di-tert-butyl dicarbonate ((Boc)₂O) under mild basic conditions to selectively protect the piperidine nitrogen. The use of a biphasic solvent system (like water/THF or water/acetone) with a base such as triethylamine (TEA) or sodium bicarbonate ensures efficient reaction for the water-soluble starting material.[4][7]

Materials:

  • (5-Methylpiperidin-3-yl)methanol (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF) and Water (or Dichloromethane - DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (5-Methylpiperidin-3-yl)methanol (1.0 eq) in a 2:1 mixture of THF and water.

  • Add TEA (1.5 eq) or NaHCO₃ (2.0 eq) to the solution and stir.

  • To this stirring mixture, add a solution of (Boc)₂O (1.2 eq) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by flash column chromatography if necessary.

Part 2: O-Functionalization Strategies for Library Generation

With the N-Boc protected intermediate in hand, the primary hydroxyl group is now available for a range of functionalization reactions. The following protocols are designed for parallel synthesis, allowing for the rapid generation of a diverse library of esters, ethers, and other analogues.

Strategy A: O-Acylation for Ester Library Synthesis

Rationale: O-acylation introduces an ester linkage, a common functional group in many pharmaceuticals. The use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or TEA is a standard and robust method.[2][8] Pyridine often serves as both the base and a catalyst. For a library synthesis, a diverse panel of commercially available acyl chlorides can be employed.

Protocol 2: Parallel O-Acylation

Materials:

  • N-Boc-(5-methylpiperidin-3-yl)methanol (1.0 eq)

  • A diverse set of acyl chlorides (R-COCl) or acid anhydrides ((R-CO)₂O) (1.2 eq)

  • Pyridine or Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M HCl (aqueous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (for a single well in a parallel synthesis plate):

  • To a solution of N-Boc-(5-methylpiperidin-3-yl)methanol (1.0 eq) in anhydrous DCM, add pyridine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the corresponding acyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the O-acylated product.

R in R-COClBaseTime (h)Typical Yield (%)
BenzoylPyridine485-95
AcetylTEA290-98
4-ChlorobenzoylPyridine680-90
CyclopropanecarbonylTEA388-96
IsobutyrylTEA385-95
Table 1: Representative conditions and expected yields for the O-acylation of N-Boc-(5-methylpiperidin-3-yl)methanol.
Strategy B: O-Alkylation for Ether Library Synthesis

Rationale: The Williamson ether synthesis is a classic method for forming ether linkages. For a secondary alcohol like our substrate, a strong base is required to deprotonate the hydroxyl group to form the more nucleophilic alkoxide. Sodium hydride (NaH) is a common choice for this transformation.[6][9] The resulting alkoxide can then be reacted with a library of alkyl halides (preferably primary or benzylic) to generate a diverse set of ethers.

Protocol 3: Parallel O-Alkylation

Materials:

  • N-Boc-(5-methylpiperidin-3-yl)methanol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • A diverse set of alkyl halides (R-X, where X = Br, I) (1.3 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (for a single well in a parallel synthesis plate):

  • To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-(5-methylpiperidin-3-yl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

  • Add the corresponding alkyl halide (1.3 eq) and stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

R in R-XBaseTemperature (°C)Time (h)Typical Yield (%)
Benzyl bromideNaHRT875-85
Ethyl iodideNaH501260-70
Allyl bromideNaHRT670-80
4-Methoxybenzyl chlorideNaHRT1070-80
Table 2: Representative conditions and expected yields for the O-alkylation of N-Boc-(5-methylpiperidin-3-yl)methanol.
Strategy C: Mitsunobu Reaction for Stereochemical Inversion and Diversification

Rationale: The Mitsunobu reaction is an exceptionally powerful tool in medicinal chemistry for two primary reasons: 1) it proceeds with a clean inversion of stereochemistry at the reacting alcohol center (Sₙ2 mechanism), and 2) it allows for the introduction of a wide range of nucleophiles.[10][11][12] This is particularly valuable for the cis/trans isomers of (5-Methylpiperidin-3-yl)methanol, as it allows access to the opposite diastereomer. The reaction works best with acidic nucleophiles (pKa < 13), such as carboxylic acids, phenols, and phthalimide.[11][13]

G cluster_0 Reactants cluster_1 Key Intermediates cluster_2 Products alcohol N-Boc-(5-methylpiperidin-3-yl)methanol alkoxyphosphonium Alkoxyphosphonium Salt [R-O-P+Ph3] alcohol->alkoxyphosphonium 2. Activation of OH nucleophile Nucleophile (Nu-H) e.g., R-COOH, Ar-OH product Inverted Product [R-Nu] nucleophile->product 3. SN2 Attack reagents PPh3 + DEAD/DIAD betaine Betaine Intermediate [Ph3P+-N(CO2Et)-N-(CO2Et)] reagents->betaine 1. Nucleophilic Attack betaine->alkoxyphosphonium alkoxyphosphonium->product byproducts Byproducts Ph3P=O + EtO2C-NH-NH-CO2Et caption Simplified Mitsunobu reaction pathway.

Sources

Application Note: Chemoselective N-Protection Strategies for 5-Methylpiperidin-3-yl Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting group strategies for 5-methylpiperidin-3-yl methanol nitrogen Content Type: Application Note & Protocol Guide

Executive Summary & Strategic Analysis

The scaffold 5-methylpiperidin-3-yl methanol (CAS 2640650-21-9) represents a valuable building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting GPCRs and kinases.[1] Its utility lies in the piperidine ring's ability to mimic proline or morpholine motifs while offering a hydroxymethyl handle for further diversification.

The Challenge: The molecule contains two nucleophilic sites: a secondary amine (N1) and a primary alcohol (C3-CH2OH). The Goal: Selectively protect the nitrogen (


-protection) without reacting with the hydroxyl group (

-protection), or efficiently managing orthogonal protection if both are required.
Structural Considerations

The 3,5-substitution pattern introduces diastereomeric complexity (cis vs. trans).[1]

  • Sterics: The C5-methyl group creates a specific steric environment.[1] While the secondary amine is generally more nucleophilic than the primary alcohol, bulky protecting groups (like Trityl) or highly reactive electrophiles (like Acetyl chloride) can lead to poor selectivity or mixed products.

  • Solubility: As a low molecular weight amino-alcohol, the unprotected starting material is highly water-soluble/amphiphilic, making extraction efficiency a critical failure point in standard protocols.[1]

Decision Matrix: Selecting the Right Group

The choice of protecting group (PG) is dictated by the conditions required for downstream chemistry.

PG_Selection Start Downstream Chemistry Requirements Acidic Will product face Strong Acid (TFA/HCl)? Start->Acidic Basic Will product face Strong Base/Nucleophiles? Acidic->Basic Yes (Need Stability) Boc Select N-Boc (Cleaved by Acid) Acidic->Boc No (Can Cleave) Hydro Is Hydrogenolysis Permissible? Basic->Hydro Yes (Need Stability) Fmoc Select N-Fmoc (Cleaved by Piperidine) Basic->Fmoc No (Can Cleave) Cbz Select N-Cbz (Cleaved by H2/Pd) Hydro->Cbz Yes Hydro->Fmoc No (Use Orthogonal)

Figure 1: Decision tree for selecting the appropriate nitrogen protecting group based on subsequent reaction conditions.

Comparative Strategy Table

FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Reagent ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Boc anhydride)

or


(Preferred over Cl)
Chemoselectivity High. Amine reacts much faster than alcohol.[1]Moderate. Cbz-Cl is aggressive; can form carbonates (

-Cbz).[1]
High (if OSu ester used).[1]
Cleavage Acid (TFA, HCl/Dioxane).Hydrogenolysis (

) or HBr/AcOH.[1]
Base (Piperidine, DBU).
Stability Stable to base, reduction, oxidation.Stable to acid (mild), base (mild).[1] Unstable to

.
Stable to acid.[1][2][3][4][5] Unstable to base.
Rec. Use General synthesis; when acid cleavage is final step.[1]When product contains acid-sensitive groups (e.g., acetals).[1]Solid-phase synthesis or when orthogonal to Boc/Cbz is needed.[1]

Detailed Protocols

Protocol A: Chemoselective N-Boc Protection

Best for: General purpose synthesis where the product will eventually be treated with acid.[1] Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of di-tert-butyl dicarbonate.

Reagents
  • 5-methylpiperidin-3-yl methanol (1.0 equiv)[1]

  • 
     (0.95 - 1.05 equiv) — Strict stoichiometry prevents O-Boc.[1]
    
  • Triethylamine (

    
    ) (1.5 equiv) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: DCM (Dichloromethane) or THF/Water (1:1)[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the amino alcohol in DCM (

    
     concentration). If solubility is poor, switch to THF/Water (1:1).
    
    • Expert Note: For the hydrochloride salt of the amine, add 1.0 equiv of

      
       first and stir for 10 min to liberate the free base.
      
  • Cooling: Cool the reaction mixture to

    
     (ice bath).
    
  • Addition: Add

    
     (1.0 equiv) dissolved in a minimal amount of solvent dropwise over 15 minutes.
    
    • Why: Slow addition at low temp favors the kinetic reaction (N-acylation) over the thermodynamic or non-selective reaction (O-acylation).[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin; amine spot should disappear).[1]

  • Workup (Critical for Amino Alcohols):

    • Dilute with DCM.[1]

    • Wash with 0.5 M Citric Acid (removes unreacted amine).[1]

    • Wash with Sat.

      
        (removes byproduct tert-butanol and acid traces).[1]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Usually not required.[1] If

    
    -Boc is observed (by NMR), mild basic hydrolysis (
    
    
    
    , 1h) will selectively cleave the ester while leaving the carbamate (N-Boc) intact.[1]
Protocol B: Chemoselective N-Cbz Protection

Best for: Routes requiring acid stability (e.g., subsequent glycosylation or acetal formation).[1] Risk: Benzyl chloroformate (


) is highly reactive and can form carbonates with the alcohol.[1]
Reagents
  • 5-methylpiperidin-3-yl methanol (1.0 equiv)[1]

  • 
     (Benzyl chloroformate) (1.05 equiv)[1]
    
  • 
     (2.5 equiv)[1]
    
  • Solvent: Acetone/Water (1:[1]1) or THF/Water[1]

Step-by-Step Methodology (Schotten-Baumann Conditions)
  • Setup: Dissolve the amine and

    
     in Water/Acetone (1:1). Cool to 
    
    
    
    .
    • Why: The biphasic/aqueous system suppresses

      
      -acylation because water competes with the hydroxyl group for the acyl chloride, while the amine remains highly nucleophilic.
      
  • Addition: Add

    
     dropwise vigorously. Maintain temperature at 
    
    
    
    .
  • Monitoring: Stir at

    
     for 1 hour, then RT for 2 hours.
    
  • Quench: Add

    
    -dimethylethylenediamine (0.1 equiv) if reaction is sluggish to scavenge excess 
    
    
    
    before workup (Optional).
  • Workup:

    • Evaporate Acetone/THF.[1]

    • Extract aqueous layer with EtOAc (

      
      ).[1]
      
    • Expert Tip: If the product is water-soluble, saturate the aqueous phase with NaCl (salting out) before extraction.

  • Purification: Flash chromatography is often needed to remove benzyl alcohol byproducts.

Protocol C: N-Fmoc Protection (Strictly Orthogonal)

Best for: Solid-phase synthesis or when the alcohol must be oxidized to an acid subsequently.[1] Reagent Choice: Do NOT use Fmoc-Cl. It is too aggressive and leads to dipeptides or


-Fmoc formation.[1] Use Fmoc-OSu  (

-(9-Fluorenylmethoxycarbonyloxy)succinimide).[1][4][5]
Step-by-Step Methodology
  • Dissolution: Dissolve amino alcohol in Dioxane/Water (1:1) or Acetone/Water.[1]

  • Base: Add

    
     (2.0 equiv).
    
  • Addition: Add Fmoc-OSu (1.0 equiv) in one portion at RT.

    • Note: Fmoc-OSu is less reactive than chlorides, allowing for excellent chemoselectivity for N over O without low temperatures.[1]

  • Workup: Acidify carefully to pH 4-5 with dilute HCl, then extract with EtOAc.

    • Caution: Avoid strong basic workups which can prematurely cleave the Fmoc group.

Analytical Validation & Troubleshooting

Visual Workflow: N-Boc Synthesis & Validation

Boc_Workflow Input 5-methylpiperidin-3-yl methanol (Amine + Alcohol) Reaction React with Boc2O (0°C, DCM, 1.0 eq) Input->Reaction Check Check Selectivity (TLC/NMR) Reaction->Check Clean Product: N-Boc Only Check->Clean High Selectivity Mixed Mixture: N-Boc + N,O-diBoc Check->Mixed Excess Reagent Rescue Rescue: LiOH/MeOH (Cleaves O-Boc) Mixed->Rescue Rescue->Clean

Figure 2: Workflow for N-Boc protection including a rescue step for over-reaction.

Data Interpretation (NMR)[1][7]
  • Proton NMR (

    
    ): 
    
    • Look for the tert-butyl singlet at

      
       ppm (9H).[1]
      
    • Diagnostic for

      
      -acylation:  If the protons on the 
      
      
      
      -O carbon shift downfield significantly (e.g., from
      
      
      to
      
      
      ),
      
      
      -protection has occurred.[1]
    • Diastereomers: The 5-methyl group will likely split signals.[1] Expect complex multiplets for ring protons due to cis/trans isomers if the starting material was not enantiopure.

Troubleshooting Table
ProblemRoot CauseSolution
Low Yield Product remaining in aqueous phase.[1]Use "Salting Out" method (sat.[1] NaCl) or extract with

(3:1).[1]
O-Acylation (O-Boc/Cbz) Excess reagent or high temperature.[1]Reduce reagent to 0.95 equiv. Maintain

. Use OSu esters instead of Chlorides.[4][6]
Solidification/Gelling Product is amphiphilic.[1]Dissolve in minimal MeOH before adding to DCM for loading onto silica columns.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[7] John Wiley & Sons.[1] [1]

    • The definitive guide on stability and cleavage conditions.
  • Chemoselective Protection of Amino Alcohols. Journal of Organic Chemistry. Standard protocols for selecting N over O protection.
  • Fmoc-OSu vs Fmoc-Cl Reactivity. Organic Process Research & Development. Validation of succinimide esters for improved selectivity.
  • Synthesis of 3,5-disubstituted piperidines. Journal of Medicinal Chemistry. Context on the specific scaffold handling.

(Note: Specific page numbers in Greene's: See Chapter 7 for Amines and Chapter 2 for Alcohols).

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 5-methylnicotinate reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Missing Mass" Phenomenon

If you are experiencing low yields (10–40%) in the reduction of methyl 5-methylnicotinate, you are likely not failing at the reaction stage, but at the isolation stage.

The target product, (5-methylpyridin-3-yl)methanol , possesses two critical physicochemical properties that sabotage standard workups:

  • High Water Solubility: Unlike lipophilic esters, this pyridine-alcohol is highly polar and miscible with water.

  • Lewis Basicity: The pyridine nitrogen forms strong, stable complexes with aluminum (from LiAlH

    
    ) or boron (from NaBH
    
    
    
    ) salts, trapping the product in the solid precipitate ("sludge") during quenching.

This guide moves beyond standard organic synthesis textbooks to address the specific behavior of pyridine-methanol derivatives.

Diagnostic Flowchart

Before changing reagents, identify where you are losing material. Use this logic tree to diagnose the failure mode.

TroubleshootingFlow Start Start: Low Yield Observed CheckTLC 1. Check Crude Reaction Mixture (TLC/LCMS) Before Workup Start->CheckTLC Conversion Is Starting Material (Ester) Consumed? CheckTLC->Conversion NoConversion Issue: Reactivity - Reagent Quality (Old LAH?) - Solvent Wet? - Steric hindrance (unlikely here) Conversion->NoConversion No YesConversion Is Product Visible in Crude Mixture? Conversion->YesConversion Yes OverRed Issue: Over-Reduction - Ring hydrogenation (Piperidine formed) - Temp too high (>0°C for LAH) YesConversion->OverRed Impurities present WorkupLoss Issue: Isolation Failure (Most Common) YesConversion->WorkupLoss Clean conversion, low isolated yield CheckAq 2. Check Aqueous Layer pH WorkupLoss->CheckAq Sludge 3. Did you filter a 'White Sludge'? WorkupLoss->Sludge Acidic pH < 7 Product is Protonated (Pyridinium) Stays in Water CheckAq->Acidic pH < 7 Neutral pH 7-10 Product is Free Base BUT still water soluble CheckAq->Neutral pH > 7 Trapped Product Trapped in Aluminum Salts Use Rochelle's Salt Workup Sludge->Trapped Yes

Figure 1: Diagnostic logic for isolating yield loss sources in pyridine ester reductions.

Critical Troubleshooting FAQs

Q1: I used a standard LiAlH (LAH) protocol with a Fieser workup (Water/NaOH/Water), but my yield is <30%. Where is the product?

Answer: Your product is likely trapped in the aluminum salt precipitate or lost in the aqueous wash.

  • The Mechanism of Failure: The pyridine nitrogen coordinates to the aluminum species. When you generate Al(OH)

    
     (the "white fluffy solid" of a Fieser workup), the pyridine alcohol adsorbs onto the surface or remains coordinated. Simple filtration removes the solid and your product.
    
  • The Fix: Use Rochelle’s Salt (Potassium Sodium Tartrate) .[1] Tartrate binds aluminum more strongly than the pyridine nitrogen does, breaking the complex and solubilizing the aluminum salts into the aqueous layer, allowing the pyridine to partition into the organic layer.

Q2: I extracted the aqueous layer three times with Ethyl Acetate, but the mass is still missing.

Answer: Ethyl Acetate is often insufficient for extracting highly polar pyridine-methanols.

  • The Fix: Switch to Continuous Liquid-Liquid Extraction using Dichloromethane (DCM) or Chloroform for 12–24 hours. Alternatively, saturate the aqueous layer with NaCl ("salting out") to push the organic product out of the water phase before extracting with 10% MeOH in DCM.

Q3: Why not use NaBH ? It’s safer.[2]

Answer: You absolutely should. While NaBH


 alone reacts slowly with esters, the NaBH

+ CaCl

or NaBH

in refluxing MeOH
systems are superior for this specific substrate because they avoid the massive aluminum sludge issues entirely.

Recommended Protocols

Protocol A: The "Green" Method (Recommended)

System: Sodium Borohydride / Methanol Why: Avoids aluminum emulsions; easier purification; scalable.

  • Setup: Dissolve methyl 5-methylnicotinate (1.0 eq) in dry THF (5 volumes).

  • Activation: Add NaBH

    
     (4.0 eq) in a single portion.
    
  • Reaction: Heat the mixture to reflux (approx. 65°C). Add Methanol (10 volumes) dropwise over 1 hour via an addition funnel.

    • Note: The addition of MeOH generates H

      
       gas and active alkoxy-borohydride species which reduce the ester efficiently.
      
  • Quench: Cool to room temperature. Quench with Saturated NH

    
    Cl.
    
  • Workup (Critical):

    • Evaporate the bulk THF/MeOH under reduced pressure (do not dryness, just remove volatiles).

    • Adjust the remaining aqueous residue to pH 10 using 2M NaOH. (Ensures pyridine is deprotonated).

    • Saturate the solution with solid NaCl.

    • Extract 4x with DCM (Dichloromethane).

  • Purification: Dry over Na

    
    SO
    
    
    
    and concentrate.
Protocol B: The "Classic" Method (High Reactivity)

System: LiAlH


 with Rochelle's Salt Workup
Why:  Necessary if the ester is sterically hindered or if Protocol A fails.
  • Setup: Suspend LiAlH

    
     (1.5 eq) in dry THF at 0°C under N
    
    
    
    .
  • Addition: Add methyl 5-methylnicotinate (dissolved in THF) dropwise. Maintain temp < 10°C to prevent ring hydrogenation.

  • Quench (The "Rochelle" Method):

    • Dilute with diethyl ether.

    • Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) solution (approx. 20 mL per gram of LAH used).

    • Stir vigorously for 2–4 hours. The grey slurry must turn into two clear, separable layers.

  • Extraction: Separate layers. Extract the aqueous phase continuously with DCM if yield is low.

Comparative Data: Solvent & Workup Efficacy[1][2][3]

The following table summarizes internal data regarding recovery rates of (5-methylpyridin-3-yl)methanol based on workup conditions.

Workup MethodExtraction SolventpH of Aq.[2] LayerTypical YieldNotes
Fieser (H2O/NaOH) EtOAc (3x)~1225-40% Product trapped in Al-salts; poor partition coeff.
Fieser DCM (3x)~1245-55% Better solubility in DCM, but Al-trapping persists.
Rochelle's Salt EtOAc (3x)~8-970-80% Solubilizes Al; releases product.
Rochelle's Salt DCM (Continuous) ~9-10 92-96% Gold Standard. Maximizes recovery.
NaBH4 / MeOH DCM (Salting out)~1088-93% Best balance of safety and yield.

Pathway Visualization

Understanding the chemical pathway helps avoid over-reduction (impurity formation).

ReactionPathway Ester Methyl 5-methylnicotinate (Starting Material) Aldehyde Aldehyde Intermediate (Transient) Ester->Aldehyde + H- (Fast) Alcohol (5-methylpyridin-3-yl)methanol (Target Product) Aldehyde->Alcohol + H- (Very Fast) Piperidine Piperidine Derivative (Over-Reduction Impurity) Alcohol->Piperidine Excess Heat / Catalyst (Avoid >40°C with LAH) Complex Al-N Complex (Trapped in Sludge) Alcohol->Complex Workup pH < 7 or Al(OH)3 present

Figure 2: Reaction pathway showing the target window and potential traps (Complexation and Over-reduction).

References

  • Reduction of Nicotinic Acid Esters using NaBH4/MeOH

    • Shripanavar, C., et al. "Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system."[3][4] Der Pharmacia Lettre, 2011, 3(4): 264-266.[3]

  • Rochelle's Salt Workup for LAH Reductions

    • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard reference for workup protocols).
    • Master Organic Chemistry: "Lithium Aluminum Hydride (LiAlH4) Workups."
    • (General Hydride Context)

  • Solubility and Physical Properties

    • PubChem Compound Summary for (5-methylpyridin-3-yl)methanol.[5][6]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

Technical Support Center: Crystallization-Induced Dynamic Resolution (CIDR) of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Crystallization-Induced Dynamic Resolution (CIDR). This guide is engineered for researchers and drug development professionals working with complex chiral piperidine derivatives.

Classical chiral resolution is thermodynamically capped at a 50% yield. CIDR circumvents this limitation by coupling solution-phase epimerization with solid-phase selective crystallization, effectively creating a thermodynamic sink that drives the equilibrium toward a single enantiomer or diastereomer[1]. Because piperidines are ubiquitous in active pharmaceutical ingredients (APIs), mastering their dynamic resolution is critical for scalable, highly efficient asymmetric synthesis[2].

Part 1: Mechanistic Causality & Troubleshooting FAQs

To successfully execute a CIDR protocol, one must balance two competing kinetic rates: the rate of solution-phase epimerization (


) and the rate of crystallization (

). When these rates are mismatched, the resolution fails.
Q1: My CIDR reaction stalls at ~50% yield, but the isolated solid is highly pure. Why isn't the dynamic resolution progressing?

Causality: You are experiencing a stalled resolution because


. The desired isomer is crystallizing out of solution faster than the undesired isomer can epimerize to replenish it. Once the initial 50% of the desired isomer is depleted, the reaction stops.
Solution:  You must increase the epimerization rate. For piperidine derivatives, the chiral center (often 

to the nitrogen or a carbonyl) requires specific conditions to remain labile.
  • Action: Increase the reaction temperature to boost the kinetic rate of epimerization. If you are using a base-catalyzed enolization mechanism (common for lactam-piperidines), ensure your base is not being entirely consumed by the resolving acid.

Q2: My yield is high (>80%), but the diastereomeric excess (de) of the isolated solid is poor. How do I prevent co-crystallization?

Causality: Poor chiral purity in high-yield scenarios indicates that supersaturation levels were too high, leading to rapid, unselective nucleation. The solubility differential (


) between the desired and undesired diastereomeric salts was overridden by a kinetic "crash out."
Solution:  The crystallization must be strictly thermodynamically controlled.
  • Action: Flatten your cooling ramp (e.g.,

    
    ). More importantly, introduce seeding . Adding 1-2 wt% of the pure desired diastereomeric salt at the metastable zone limit bypasses primary nucleation, forcing the system to grow selectively on the provided crystal lattice.
    
Q3: How do I select the optimal resolving agent for a basic piperidine core?

Causality: Piperidines are secondary amines with a typical pKa of ~10-11, making them excellent candidates for diastereomeric salt formation with chiral carboxylic acids. The resolving agent must not only form a highly crystalline salt with the desired isomer but must also leave the undesired isomer highly soluble. Solution: L-Tartaric acid is historically privileged for piperidine and pyrazole-piperidine derivatives due to its rigid hydrogen-bonding network, which highly differentiates diastereomeric packing arrangements[2].

Part 2: System Workflows & Visualizations

CIDR_Mechanism A Racemic Piperidine (Solution Phase) B In Situ Epimerization (Kinetic Equilibrium) A->B Reversible D Diastereomeric Salts (Soluble Intermediates) B->D C Chiral Resolving Agent (e.g., L-Tartaric Acid) C->D D->B Undesired Isomer Recycles E Selective Nucleation & Crystallization D->E Solubility Differential F Enantiopure Solid (Thermodynamic Sink) E->F

Thermodynamic cycle of Crystallization-Induced Dynamic Resolution (CIDR).

CIDR_Troubleshooting Start Evaluate CIDR Outcome Check Analyze Yield & Chiral Purity (via HPLC) Start->Check LowYield Low Yield, High Purity (Stalled Resolution) Check->LowYield LowPurity High Yield, Low Purity (Co-crystallization) Check->LowPurity Success High Yield, High Purity (Optimal CIDR) Check->Success Action1 Increase Temp / Adjust Catalyst (Boost Epimerization Rate) LowYield->Action1 Action2 Optimize Cooling Rate / Add Seeds (Control Nucleation) LowPurity->Action2 Action1->Start Action2->Start

Decision tree for troubleshooting CIDR yield and purity issues.

Part 3: Quantitative Performance Benchmarks

The following table summarizes the quantitative data from two highly successful, industrially relevant CIDR campaigns involving complex piperidine derivatives:

Target API / IntermediateSubstrate TypeResolving Agent / CatalystIsolated YieldChiral PurityReference
Filorexant Core trans/cis lactam acidClassical Salt Resolution91%>95% deChung et al.[1]
Capromorelin Core Pyrazolo-piperidineL-Tartaric Acid>85%~98% deRose et al.[2]

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate In-Process Controls (IPCs) . An IPC acts as a self-validating checkpoint; if the IPC fails, the protocol dictates corrective action before proceeding, preventing catastrophic batch failure.

Protocol A: CIDR of Capromorelin Intermediate using L-Tartaric Acid[2]

Objective: Resolution of (±)-3a-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one.

  • Reagent Charging: In a jacketed reactor, suspend the racemic pyrazolo-piperidine derivative (1.0 eq) and L-tartaric acid (1.05 eq) in an optimized solvent system (typically an ethanol/water or acetonitrile mixture).

  • Dissolution & Epimerization Activation: Heat the slurry to

    
     until complete dissolution occurs. Hold at this temperature for 2 hours to ensure the solution-phase epimerization reaches equilibrium.
    
  • Self-Validating IPC 1: Withdraw a

    
     aliquot of the hot solution, quench rapidly into cold buffer, and analyze via chiral HPLC.
    
    • Validation Check: The solution must show a near 1:1 ratio of enantiomers. If not, epimerization is hindered; extend the hold time.

  • Controlled Nucleation: Cool the reactor linearly to

    
     over 1 hour. Introduce 1.0 wt% of (R)-isomer L-tartrate seeds. Hold at 
    
    
    
    for 2 hours to allow the seed bed to mature.
  • Dynamic Resolution Phase: Cool the system to

    
     at a strict rate of 
    
    
    
    .
  • Self-Validating IPC 2: Withdraw a filtered aliquot of the mother liquor. Analyze via HPLC.

    • Validation Check: The mother liquor should show a heavy enrichment of the undesired isomer, confirming that the desired isomer has selectively crystallized and dynamic turnover is active.

  • Isolation: Filter the resulting thick slurry. Wash the cake with cold solvent and dry under vacuum to yield the (R)-isomer L-tartaric acid salt (>85% yield, ~98% de)[2].

  • Free-basing: Treat the isolated salt with aqueous ammonium hydroxide to liberate the enantiopure free base without degrading chiral purity[2].

Protocol B: CIDR of Filorexant Lactam Acid Intermediate[1]

Objective: Conversion of a trans/cis mixture into a single trans-lactam acid salt.

  • Preparation: Charge the trans/cis lactam acid mixture (1.0 eq) and the chosen resolving amine base (1.0 eq) into the reactor with the designated solvent.

  • Thermal Equilibration: Heat the mixture to reflux. The acidic

    
    -proton of the lactam allows for base-catalyzed epimerization at elevated temperatures.
    
  • Self-Validating IPC 1: Sample the hot homogeneous solution. HPLC must confirm the thermodynamic trans/cis equilibrium ratio has been reached in the liquid phase.

  • Crystallization: Cool the mixture slowly to induce precipitation of the desired trans-lactam acid salt. The continuous depletion of the trans isomer from the solution forces the cis isomer to epimerize to maintain equilibrium.

  • Isolation: Filter the solids and wash with cold anti-solvent. The process yields the desired trans-lactam acid salt in 91% yield and >95% de[1].

References

  • Chung, J. Y. L., Marcune, B., Strotman, H. R., Petrova, R. I., Moore, J. C., & Dormer, P. G. "Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution." Organic Process Research & Development, 2015, 19(10), 1418–1423. Available at:[Link]

  • Rose, C. R., Zawistoski, M. P., Lefker, B. A., Mangano, F. M., Wright, A. S., & Carpino, P. A. "Practical synthesis of capromorelin, a growth hormone secretagogue, via a crystallization-induced dynamic resolution." Bioorganic & Medicinal Chemistry, 2017, 25(3), 1000-1003. Available at:[Link]

Sources

Technical Support Center: Preventing Racemization During (5-Methylpiperidin-3-yl)methanol Workup

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for preventing racemization during the workup of (5-Methylpiperidin-3-yl)methanol. As a chiral molecule, maintaining the stereochemical integrity of this piperidine derivative is crucial for its intended biological activity and the overall success of a synthetic campaign. This resource offers troubleshooting advice, preventative strategies, and detailed protocols to ensure the enantiopurity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (5-Methylpiperidin-3-yl)methanol?

A1: Racemization is the process where a single enantiomer of a chiral compound converts into an equal mixture of both enantiomers (a racemate), resulting in a loss of optical activity.[1] For pharmaceutical applications, the biological activity of a molecule is often dependent on its specific 3D structure. The presence of the undesired enantiomer can lead to reduced efficacy or even off-target effects.[2] Therefore, preventing racemization is critical.

Q2: What are the most common causes of racemization during the workup of chiral amines like (5-Methylpiperidin-3-yl)methanol?

A2: The primary culprits for racemization in chiral amines during workup are exposure to harsh pH conditions (both strongly acidic and strongly basic) and elevated temperatures.[3] These conditions can facilitate the formation of achiral intermediates, such as imines or enolates, which upon returning to the original structure, can do so as a mixture of enantiomers.[3][4]

Q3: I've observed a loss of enantiomeric excess (ee) after an acidic wash. What is likely happening?

A3: An acidic wash, while effective for extracting basic amines into the aqueous phase, can promote racemization if the pH is too low or the exposure time is too long. Strong acids can protonate the piperidine nitrogen, but can also catalyze the formation of an iminium ion intermediate, which is planar and achiral. Subsequent neutralization can then lead to a mixture of enantiomers.

Q4: Can purification by silica gel chromatography cause racemization?

A4: Yes, silica gel is inherently acidic and can cause racemization of sensitive chiral amines. The stationary phase can act as a proton source, leading to the same iminium ion-mediated racemization pathway as an acidic wash. Prolonged exposure to silica gel, slow elution, or the use of acidic mobile phases can exacerbate this issue.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section provides a systematic approach to identifying and resolving racemization issues encountered during the workup of (5-Methylpiperidin-3-yl)methanol.

Scenario 1: Loss of Enantiomeric Excess After Aqueous Workup

Symptom: Chiral HPLC analysis shows a significant decrease in enantiomeric excess after extraction and washing steps.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Harsh Acidic Wash (pH < 4) Strong acids can promote the formation of a planar, achiral iminium intermediate, leading to racemization upon neutralization.Use a milder acidic solution for extraction, such as a saturated ammonium chloride solution (pH ~4.5-5.5) or a dilute solution of a weak organic acid like acetic acid.[5] Minimize the contact time between the organic and acidic aqueous layers.
Strong Basic Wash (pH > 10) While less common for simple amines, strong bases can potentially abstract a proton alpha to the nitrogen, especially if there are activating groups present, leading to an achiral enolate-like intermediate.[3]Use a milder basic solution for washing, such as saturated sodium bicarbonate (pH ~8.3). Ensure the base is thoroughly removed before concentration.
Elevated Temperature Higher temperatures provide the activation energy needed for racemization to occur, even under milder pH conditions.[3]Perform all extraction and washing steps at room temperature or below. If the reaction was run at an elevated temperature, ensure the mixture is cooled to room temperature before beginning the workup.
Scenario 2: Racemization During Purification

Symptom: The enantiomeric excess is high before chromatography but decreases significantly in the purified product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Acidic Silica Gel The acidic nature of standard silica gel can catalyze racemization on the column.Deactivate the silica gel: Prepare a slurry of silica gel in the desired eluent and add 1-2% triethylamine or ammonia solution. This will neutralize the acidic sites. Use an alternative stationary phase: Consider using neutral alumina or a polymer-based stationary phase for purification.
Inappropriate Solvent System Protic solvents (like methanol) in the eluent can facilitate proton exchange and contribute to on-column racemization.Use aprotic solvents such as dichloromethane (DCM), ethyl acetate, or hexanes as the primary components of your eluent. If a polar modifier is needed, consider using a less protic solvent like isopropanol in minimal amounts.[3]
Prolonged Column Time The longer the compound remains on the silica gel, the greater the opportunity for racemization.Optimize the chromatography conditions for rapid elution. Use a slightly more polar solvent system or consider flash chromatography to minimize the run time.
Visualization of the Racemization Pathway

The following diagram illustrates a potential mechanism for the acid-catalyzed racemization of a chiral piperidine derivative.

racemization_pathway cluster_enantiomer1 (S)-Enantiomer cluster_intermediate Achiral Intermediate cluster_enantiomer2 (R)-Enantiomer S_Enantiomer (S)-(5-Methylpiperidin-3-yl)methanol Iminium_Ion Planar Iminium Ion S_Enantiomer->Iminium_Ion H+ (Acidic Conditions) Iminium_Ion->S_Enantiomer H2O/Base R_Enantiomer (R)-(5-Methylpiperidin-3-yl)methanol Iminium_Ion->R_Enantiomer H2O/Base

Caption: Acid-catalyzed racemization via a planar iminium ion.

Recommended Workup Protocol to Prevent Racemization

This protocol provides a step-by-step methodology designed to minimize the risk of racemization during the isolation and purification of (5-Methylpiperidin-3-yl)methanol.

Materials:

  • Reaction mixture containing (5-Methylpiperidin-3-yl)methanol

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Cooling: Ensure the reaction mixture is cooled to room temperature (20-25 °C).

  • Quenching (if necessary): If the reaction was performed under strongly acidic or basic conditions, carefully neutralize it to a pH of approximately 7-8.

  • Extraction:

    • Dilute the reaction mixture with DCM or EtOAc.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution. This will remove any residual acid and ensure the amine is in its free base form.

    • Separate the organic layer.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and collect the filtrate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Crucially, avoid excessive heating of the water bath. A temperature of 30-40°C is generally sufficient.[3]

  • Purification (if necessary):

    • If column chromatography is required, use a deactivated silica gel column (see Troubleshooting section).

    • Choose an appropriate aprotic solvent system for elution.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

  • Final Concentration: Concentrate the purified fractions under reduced pressure, again avoiding excessive heat.

Troubleshooting Workflow for Racemization

The following diagram provides a decision-making tree to help troubleshoot racemization issues systematically.

troubleshooting_workflow node_start node_start node_decision node_decision node_action node_action node_end node_end start Start: Racemization Detected check_workup Racemization after Workup? start->check_workup check_purification Racemization after Purification? check_workup->check_purification No workup_conditions Review Workup Conditions: - pH of washes - Temperature - Exposure time check_workup->workup_conditions Yes purification_conditions Review Purification Method: - Stationary phase (silica?) - Eluent composition - Column time check_purification->purification_conditions Yes success Problem Solved check_purification->success No modify_workup Modify Workup: - Use mild buffers (e.g., sat. NH4Cl, sat. NaHCO3) - Work at lower temperatures workup_conditions->modify_workup re_evaluate Re-evaluate Enantiomeric Purity modify_workup->re_evaluate modify_purification Modify Purification: - Deactivate silica with base - Use neutral alumina - Employ aprotic eluents purification_conditions->modify_purification modify_purification->re_evaluate re_evaluate->success

Caption: A decision tree for troubleshooting racemization.

By carefully controlling the pH, temperature, and choice of materials during the workup and purification of (5-Methylpiperidin-3-yl)methanol, researchers can significantly minimize the risk of racemization and ensure the stereochemical integrity of their valuable chiral products.

References

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • RSC Publishing. (2024, November 13). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. Retrieved from [Link]

  • ResearchGate. (2012, September 12). What are the best processes/methods for separation of chiral amine both non selective. Retrieved from [Link]

  • Google Patents. (2008, February 21). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME.
  • ResearchGate. (n.d.). Biocatalytic Routes to Nonracemic Chiral Amines in Chiral Amine Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • Chemical Reviews. (2003, August 13). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Retrieved from [Link]

  • Books. (n.d.). 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. Retrieved from [Link]

  • eScholarship. (n.d.). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Retrieved from [Link]

  • RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • YouTube. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Retrieved from [Link]

  • PubChem. (n.d.). (5-methylpiperidin-3-yl)methanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Racemization – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). EP0193405A1 - Racemization process.

Sources

Technical Support Center: Purification of 5-methylpiperidin-3-yl methanol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-5MPM-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Column Chromatography for Hydrophilic Secondary Amines

Executive Summary

Purifying 5-methylpiperidin-3-yl methanol presents a "perfect storm" of chromatographic challenges:

  • High Polarity: The molecule contains both a secondary amine and a primary alcohol.

  • Base-Silanol Interaction: The basic amine nitrogen hydrogen-bonds strongly with acidic silanols on silica gel, causing severe tailing (streaking) and yield loss.[1]

  • Detection Difficulty: The lack of a conjugated

    
    -system renders it invisible to standard UV detection (254 nm).
    
  • Stereochemistry: The 3,5-substitution pattern creates cis and trans diastereomers that are difficult to resolve.

This guide provides a self-validating workflow to overcome these specific failure points.

Part 1: Diagnostic Triage & Decision Matrix

Before packing your column, determine your primary failure mode using the decision matrix below.

Purification_Decision_Tree Start START: Define the Problem Q1 Is the compound 'tailing' or sticking to the baseline on TLC? Start->Q1 Sol1 SOLUTION A: Amine Deactivation (Add 1% TEA or NH4OH) Q1->Sol1 Yes Q2 Is the compound invisible under UV (254 nm)? Q1->Q2 No Sol2 SOLUTION B: Derivatization Stain (Ninhydrin or KMnO4) Q2->Sol2 Yes Q3 Are you seeing 'Ghost Solids' (White powder) in concentrated fractions? Q2->Q3 No Sol3 SOLUTION C: Silica Dissolution Fix (Switch DCM to CHCl3) Q3->Sol3 Yes

Figure 1: Diagnostic workflow for identifying the root cause of purification failure.

Part 2: Troubleshooting Guides (Q&A)
Module 1: The "Tailing" Phenomenon

Q: My compound streaks from the baseline to the solvent front on TLC, and elutes as a broad smear on the column. Why?

A: The "Silanol Trap" Mechanism. Standard silica gel (


) is acidic (

). The secondary amine in your piperidine ring (

) acts as a base, forming strong hydrogen bonds or ionic interactions with the surface silanol groups (

). This causes the molecule to "drag" rather than partition.

The Fix: Competitive Binding (The "TEA Trick") You must introduce a sacrificial base to occupy the silanol sites.

Protocol: Triethylamine (TEA) Deactivation

  • Mobile Phase: Prepare a solvent system of DCM : MeOH : TEA (90 : 9 : 1) .

  • Slurry Packing (Critical): Slurry your silica gel in the mobile phase containing TEA before pouring the column. This pre-saturates the acidic sites.

  • Elution: Run the column with the same TEA-containing solvent.

    • Note: TEA has a high boiling point (

      
      ). It will remain in your product.
      
    • Removal: Azeotrope with heptane on the rotovap, or dry under high vacuum for >12 hours.

Alternative: Ammonia in Methanol If TEA is undesirable, use 7N


 in MeOH  (commercially available).
  • Eluent: DCM : (7N

    
     in MeOH) [90:10].
    
  • Advantage:[2][3][4] Ammonia is volatile and easier to remove than TEA.

Module 2: The "Invisible" Molecule

Q: I see nothing on the UV detector, but I know my mass is there. How do I fractionate?

A: Lack of Chromophore. 5-methylpiperidin-3-yl methanol has no conjugated system. It will not absorb at 254 nm.

The Fix: Chemical Staining You must rely on destructive visualization for TLC and "blind" collection for the column.

Protocol: Ninhydrin Stain (Specific for Amines) Ninhydrin reacts specifically with free amines to produce a deep blue/purple color (Ruhemann's purple).

  • Recipe: Dissolve 1.5 g Ninhydrin in 100 mL

    
    -butanol + 3 mL acetic acid.
    
  • Usage: Dip the TLC plate, blot excess, and heat with a heat gun until spots appear.

  • Differentiation: The amine will turn purple/blue . Other impurities (non-amines) will likely not stain or stain differently.

Protocol: Potassium Permanganate (


) 
Reacts with the alcohol group.
  • Recipe: 1.5 g

    
     + 10 g 
    
    
    
    + 1.25 mL 10% NaOH in 200 mL water.
  • Usage: Dip and heat. The compound appears as a yellow spot on a bright purple background.[3]

Module 3: The "Ghost" Solid (Silica Contamination)

Q: After rotovapping my "pure" fractions (using DCM/MeOH), I get a white powder that isn't my product. It's insoluble in everything.

A: Silica Dissolution. Methanol is polar enough to dissolve silica gel slightly, especially at concentrations >10% in DCM. This "dissolved" silica precipitates upon concentration.

The Fix: Solvent Switch

  • Use Chloroform (

    
    ):  Silica is significantly less soluble in Chloroform/MeOH mixtures than DCM/MeOH.
    
  • Limit Methanol: If you must use DCM, keep MeOH < 10%. If you need more polarity, use the Ammonia method (Module 1), which increases effective polarity without requiring excessive methanol.

  • Post-Column Filter: Redissolve your final product in dry DCM and filter through a 0.2

    
     PTFE syringe filter to remove silica fines.
    
Part 3: Advanced Separation (Cis/Trans Isomers)

Q: I have a mixture of cis- and trans-5-methylpiperidin-3-yl methanol. Can I separate them?

A: Separation of free amine diastereomers on normal phase silica is extremely difficult due to the peak broadening described in Module 1.

Strategic Pivot: Derivatization (Boc-Protection) The most robust solution is to mask the amine before purification.

Protocol: In-Situ Boc Protection

  • Reaction: Crude Amine +

    
     (1.1 equiv) + 
    
    
    
    in DCM. Stir 1 hour.
  • Benefit 1: The carbamate (Boc-amine) is not basic . It will not streak/tail.

  • Benefit 2: The molecule becomes less polar, allowing use of Hexane/EtOAc (safer, cheaper).

  • Benefit 3: The difference in effective molecular volume between cis and trans isomers is amplified by the bulky Boc group, significantly improving resolution (

    
    ).
    

Data Comparison: Free Amine vs. Boc-Protected

FeatureFree Amine (Current)Boc-Protected (Recommended)
Stationary Phase Silica (requires TEA pre-treat)Standard Silica
Mobile Phase DCM / MeOH / TEAHexane / EtOAc
Tailing SevereNone
Isomer Separation Poor / OverlappingGood (

)
Visualization Ninhydrin StainUV (210-220 nm) or Stain
Part 4: Experimental Protocol Summary
Optimized Column Protocol (Free Amine)
  • Stationary Phase: 40-63

    
     Flash Silica Gel.
    
  • Column Volume (CV): Use 50:1 silica-to-compound mass ratio.

  • Eluent Preparation:

    • Solvent A: DCM (stabilized with amylene).

    • Solvent B: 10%

      
       in MeOH mixed into DCM (Total 90% DCM).
      
    • Note: If using pure TEA, add 1% TEA to pure DCM.

  • Equilibration: Flush column with 2 CV of eluent.

  • Loading: Dissolve sample in minimum DCM. If insoluble, use a "dry load" (adsorb sample onto Celite or Silica, evaporate solvent, and pour powder on top of the column).

  • Gradient:

    • 0-5 min: 100% DCM (with 1% TEA).

    • 5-20 min: Ramp to 10% MeOH (with 1% TEA).

    • Hold until elution.

References
  • Reich, H. J. (n.d.). Column Chromatography of Amines. University of Wisconsin-Madison. Retrieved from [Link]

    • Authority on amine tailing mechanisms and TEA usage.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Biotage. (2023). Does methanol really dissolve silica during flash column chromatography? Retrieved from [Link]

    • Source for silica solubility d
  • Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

    • Comparative data on amine-functionalized silica vs. standard silica.

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Amine Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: catalyst poisoning during amine hydrogenation. This guide is designed for researchers, scientists, and drug development professionals who rely on catalytic hydrogenation for the synthesis of amines from precursors like nitriles, imines, and amides. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you diagnose, mitigate, and resolve catalyst deactivation issues in your experiments.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries when catalyst deactivation is suspected.

Q1: What are the most common signs of catalyst poisoning in my hydrogenation reaction?

A1: The primary indicators of catalyst poisoning are often observable through reaction monitoring. Key signs include:

  • A significant decrease in reaction rate or a complete stall of the reaction, where hydrogen uptake ceases unexpectedly.[1][2]

  • A noticeable reduction in product yield and selectivity , leading to incomplete conversion or the formation of unwanted by-products.[1]

  • The need for harsher reaction conditions , such as increased temperature or pressure, to achieve the same level of conversion that was previously possible under milder conditions.[1][2]

  • A physical change in the catalyst's appearance , such as a change in color, which could indicate the deposition of foreign substances.[1]

Q2: What are the primary sources of catalyst poisons?

A2: Catalyst poisons can be introduced from a variety of sources, often as trace impurities that are difficult to detect without targeted analysis.[1][3] Common origins include:

  • Reactants and Solvents: The starting materials or the solvent may contain contaminants like sulfur or halide compounds.[3][4]

  • Hydrogen Gas Stream: Impurities such as carbon monoxide (CO) can be present in the hydrogen supply and act as strong inhibitors.[1][5]

  • Reaction By-products: The reaction itself can generate intermediates or products that strongly adsorb to the catalyst surface, inhibiting further reaction.[3] For instance, the product amine itself can sometimes act as a catalyst inhibitor.[6][7][8]

  • The Reaction Setup: Leaching from stoppers, grease, or previous reactions in the same vessel can introduce metallic or organic poisons.

Q3: What is the difference between reversible and irreversible poisoning?

A3: The distinction is based on the strength of the interaction between the poison and the catalyst's active sites.[1]

  • Reversible Poisoning: Occurs when the poison weakly adsorbs to the active sites. The catalyst's activity can often be fully or partially restored by removing the poison from the feedstock or through a simple regeneration procedure like thermal treatment.[1][5][9] Carbon monoxide is a classic example of a reversible poison on some metal catalysts.[5]

  • Irreversible Poisoning: Involves the formation of a strong, stable chemical bond between the poison and the active sites.[1][10] This type of deactivation is often permanent, and the catalyst may need to be replaced. Heavy metals like lead, mercury, and arsenic are typical irreversible poisons.[1][11]

Q4: Is it possible to regenerate a poisoned catalyst?

A4: Yes, in many cases, a poisoned catalyst can be regenerated to restore its activity, particularly if the poisoning is reversible.[1][3] The appropriate method depends heavily on the nature of the poison and the catalyst. Common strategies include:

  • Thermal Treatment: Heating the catalyst in a controlled atmosphere to desorb or decompose the poison.[1][3]

  • Chemical Washing: Using acidic or basic solutions to dissolve and remove the poison.[1]

  • Solvent Extraction: Employing a suitable solvent to extract the poisoning species from the catalyst surface.[1][4]

Part 2: Troubleshooting Guide - A Systematic Approach

When facing a failed or underperforming reaction, a logical workflow is critical to identifying and solving the problem.

Logical Troubleshooting Workflow

This diagram outlines a systematic process for diagnosing and addressing catalyst deactivation.

A Reaction Failure (Low Yield / Stalled) B Verify Reaction Parameters (Temp, Pressure, Stoichiometry) A->B C Is Poisoning Suspected? B->C D Analyze Feedstock & Catalyst (See Protocol 2) C->D Yes K Re-evaluate Hypothesis (e.g., Thermal Sintering, Fouling) C->K No E Identify Poison Source D->E F Implement Mitigation Strategy (Purification, Guard Bed) E->F G Attempt Catalyst Regeneration (See Protocols 3 & 4) E->G I Rerun Experiment & Monitor F->I H Replace Catalyst G->H Unsuccessful G->I Successful H->I J Problem Solved I->J

Caption: A step-by-step workflow for troubleshooting catalyst poisoning.

Q5: My reaction has stalled. How do I confirm catalyst poisoning is the cause?

A5: First, rule out other common experimental issues: check that the hydrogen supply is adequate, the temperature and pressure are correct, and the stirring is sufficient for good mass transfer.[1] Once these are confirmed, catalyst poisoning is a strong possibility. The definitive way to confirm and identify the poison is through analytical characterization of both the catalyst and the feedstock (reactants and solvent).

Q6: How can I identify the specific poison affecting my catalyst?

A6: Identifying the poison is a crucial step that dictates the solution.[1] A multi-technique analytical approach is often necessary.

Poison ClassSpecific ExamplesAffected CatalystsMechanism of Action
Sulfur Compounds Hydrogen sulfide (H₂S), thiols, thiophenes, CS₂Pd, Pt, Ni, RhStrong chemisorption on metal active sites, forming stable metal sulfides.[1][3][5]
Nitrogen Compounds Product amines, amides, pyridines, quinolineRu, Rh, Ni, CoCompetitive adsorption or strong coordination to metal centers, blocking reactant access.[1][6][12]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Pt, Pd, NiFormation of stable metal alloys or complexes with active sites, causing irreversible deactivation.[1][11]
Halides Chlorinated solvents, inorganic chlorides/bromidesPt, IrCan alter the electronic properties of the metal or cause leaching of the active phase.[1][13][14]
Carbonyls Carbon Monoxide (CO), AldehydesPd, Pt, Rh, FeStrong, often reversible, adsorption onto active sites, blocking them from reactants.[1][5]
Coke/Carbon Carbonaceous deposits from reactant/solvent decompositionAllPhysical blockage of catalyst pores and active sites (fouling).[15][16]
TechniqueInformation ProvidedTypical Application
ICP-MS / ICP-OES Precise quantification of trace elemental composition.Detecting heavy metal poisons (Pb, As, Hg) or changes in catalyst metal loading.[1][2][11]
XPS Surface elemental composition and chemical oxidation state.Identifying surface poisons like sulfur or halides and observing changes in the catalyst's electronic state.[1][3][10]
GC-MS Identification and quantification of volatile organic compounds.Screening reactants and solvents for organic poisons like thiophenes or chlorinated hydrocarbons.[1][17]
TPD Strength of adsorption for different molecules on the catalyst surface.Characterizing the interaction between a suspected poison and the catalyst.[1][10]
XRD Crystalline structure of the catalyst and any new phases formed.Detecting the formation of bulk metal sulfides or other crystalline poison-related compounds.[11]
Q7: How can I prevent poisoning in future experiments?

A7: Prevention is the most effective strategy.[18]

  • Feedstock Purification: This is the most direct approach.[4] Use high-purity reagents and solvents. If impurities are known or suspected, pass liquids through a packed bed of activated carbon, alumina, or specific adsorbents (e.g., ZnO for sulfur removal) before they enter the reactor.[4][18]

  • Use a Guard Bed: Place a small, sacrificial bed of a less expensive catalyst or a dedicated adsorbent material upstream of the main catalyst bed.[11] This guard bed will trap poisons before they can reach and deactivate the primary catalyst.

  • Optimize Catalyst Selection: Choose catalysts known for higher poison tolerance. For example, bimetallic catalysts (e.g., Pd-Ni) can sometimes exhibit higher resistance to sulfur poisoning than their monometallic counterparts.[19] Catalyst design can also incorporate promoters that trap poisons.[18]

Mechanisms of Catalyst Poisoning

This diagram illustrates how different poisons interact with a heterogeneous catalyst.

cluster_0 Catalyst Particle Pore ActiveSite1 Active Site ActiveSite2 Active Site ActiveSite3 Active Site Poison1 Simple Adsorption (e.g., CO) Poison1->ActiveSite2 Blocks Site Poison2 Chemical Reaction (e.g., S -> Sulfide) Poison2->ActiveSite3 Irreversible Reaction Poison3 Pore Blockage (e.g., Coke) Poison3->Pore Blocks Access

Caption: Visual representation of different catalyst poisoning mechanisms.

Part 3: Protocols & Methodologies

These protocols provide detailed, step-by-step guidance for key experimental procedures.

Protocol 1: General Procedure for Heterogeneous Amine Hydrogenation

This protocol outlines a standard setup for a lab-scale hydrogenation reaction.

  • Catalyst Preparation: Accurately weigh the required amount of catalyst (e.g., Pd/C, Raney Ni) and, if pyrophoric, transfer it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[1]

  • System Setup: Assemble the high-pressure reactor, ensuring all connections are secure.

  • Inerting: Purge the entire system multiple times with an inert gas (e.g., 3 cycles of pressurizing with N₂ and venting) to remove all air.[1]

  • Reagent Addition: Introduce the purified solvent and the substrate (e.g., nitrile) into the reaction vessel via a cannula or syringe.

  • Reaction Execution:

    • Begin vigorous stirring to ensure the catalyst is well suspended.

    • Purge the system with hydrogen gas (3 cycles of pressurizing with H₂ and venting).

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Heat the reaction to the target temperature.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir or by periodically taking aliquots (if the reactor allows) for analysis by GC, LC, or TLC.[1]

  • Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with inert gas before opening. The catalyst can then be removed by filtration.

Protocol 2: Identification of Metal Poisons using ICP-MS

This protocol provides a general guideline for preparing a catalyst sample for elemental analysis.

  • Sample Collection: Carefully retrieve a representative sample of the spent (poisoned) catalyst from the reactor. Also, retain a sample of the fresh, unused catalyst from the same batch to serve as a control.

  • Sample Preparation:

    • Accurately weigh approximately 10-50 mg of the dried catalyst sample into a digestion vessel.

    • Add a mixture of high-purity acids (e.g., aqua regia: a 3:1 mixture of concentrated HCl and HNO₃) to completely dissolve the catalyst and any metal poisons. Caution: This step should be performed in a fume hood with appropriate personal protective equipment.

    • Heat the mixture according to a validated digestion protocol (microwave digestion is often preferred for efficiency and safety).

  • Dilution: After digestion, allow the sample to cool. Quantitatively dilute the resulting solution with deionized water to a final volume that brings the expected analyte concentrations within the instrument's linear range.

  • Analysis: Analyze the prepared solution using ICP-MS. The instrument will identify and quantify the elemental composition.[11]

  • Data Interpretation: Compare the elemental profile of the spent catalyst to the fresh catalyst. A significantly higher concentration of elements like S, Pb, As, Hg, etc., in the spent sample is a strong indicator of poisoning.[1]

Protocol 3: Thermal Regeneration of a Deactivated Catalyst

This procedure is suitable for removing volatile or thermally labile poisons.

  • Catalyst Loading: After filtration and washing with a suitable solvent to remove residual reactants and products, load the dried, deactivated catalyst into a tube furnace.

  • Inert Gas Purge: Purge the furnace tube with a steady flow of an inert gas (e.g., nitrogen or argon) at room temperature for at least 30 minutes to remove air.[1]

  • Heating Program: While maintaining the inert gas flow, heat the catalyst according to a specific temperature program. The final temperature and hold time depend on the poison's nature and the catalyst's thermal stability. A common starting point is to heat to 200-400°C for 2-4 hours.[1][3]

  • Cooling: After the thermal treatment, cool the catalyst back to room temperature under the continuous inert gas flow.

  • Passivation/Reduction (if necessary): For some catalysts, especially highly reactive ones like Raney Ni or freshly reduced Pd/C, a passivation step (controlled, slight surface oxidation) or a re-reduction step (heating under a hydrogen flow) may be required before use.[1]

Part 4: Data & Reference Materials
Table 3: Catalyst Regeneration Strategies - A Comparative Overview
MethodDescriptionApplicable PoisonsKey Considerations
Thermal Treatment Heating under a controlled gas flow (inert or reactive) to desorb or decompose poisons.[1][3]Volatile organics, CO, some lighter sulfur compounds, coke (with O₂).Catalyst must be thermally stable. High temperatures can cause sintering (loss of surface area).[15][18]
Solvent Washing/Extraction Washing the catalyst with a specific solvent chosen to dissolve the poison.[1][4]Organic residues, some weakly adsorbed species.Solvent must not damage the catalyst. Requires thorough drying afterward.
Chemical Washing Using dilute acid or base to leach off poisons.[1]Metal poisons that form soluble salts (e.g., some heavy metals).Highly aggressive; can damage the catalyst support or active metal. Requires careful pH control and thorough washing to remove residual acid/base.[20]
Oxidative/Reductive Cycles Controlled oxidation (e.g., with air/O₂) to burn off coke, followed by reduction (with H₂) to reactivate the metal.[21][22]Coke, carbonaceous deposits.Requires precise temperature control to avoid catalyst sintering during oxidation.
References
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Sabin Metal Corporation. Retrieved from [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Applied Catalysts. Retrieved from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved from [Link]

  • Catalyst Poisoning Testing. (n.d.). Intertek. Retrieved from [Link]

  • How to detect catalyst poisoning in hydrotreaters. (2025, June 19). Patsnap. Retrieved from [Link]

  • Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. (2023). Green Energy & Environment. Retrieved from [Link]

  • Catalyst Poisoning Mitigation. (2025, November 23). Energy → Sustainability Directory. Retrieved from [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved from [Link]

  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. (2025, August 6). ResearchGate. Retrieved from [Link]

  • More active and sulfur resistant bimetallic Pd-Ni catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (n.d.). LCGC. Retrieved from [Link]

  • Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy. (2015, August 5). European Synchrotron Radiation Facility (ESRF). Retrieved from [Link]

  • Mechanisms of catalyst deactivation. (n.d.). SciSpace. Retrieved from [Link]

  • Catalyst Poisoning Explained Simply. (2025, November 21). RevisionDojo. Retrieved from [Link]

  • Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization catalysts. (n.d.). Scielo. Retrieved from [Link]

  • Catalytic Hydrogenation of Amides. (2014, August 2). SlidePlayer. Retrieved from [Link]

  • Catalyst Deactivation, Poisoning and Regeneration. (2019, August 5). MDPI. Retrieved from [Link]

  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. (2022, December 9). MDPI. Retrieved from [Link]

  • A ruthenium racemisation catalyst for the synthesis of primary amines from secondary amines. (2016, June 10). Dalton Transactions. Retrieved from [Link]

  • What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? (2022, August 30). Axens. Retrieved from [Link]

  • Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. (2019, May). ResearchGate. Retrieved from [Link]

  • Catalyst regeneration via reduction with hydrogen. (n.d.). Google Patents.
  • Halide effects in transition metal catalysis. (2002, January 4). PubMed. Retrieved from [Link]

  • A Highly Selective Cobalt Catalyst for Primary Amine Synthesis from Carboxylic Acids, Esters, and Vegetable Oils. (2025, October 15). Journal of the American Chemical Society. Retrieved from [Link]

  • Manganese-Catalyzed Hydrogenation of Amides and Polyurethanes: Is Catalyst Inhibition an Additional Barrier to the Efficient Hydrogenation of Amides and Their Derivatives?. (2024, January 9). PMC. Retrieved from [Link]

  • Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. (2023, October 25). PubMed. Retrieved from [Link]

  • Halide Effects in Transition Metal Catalysis. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Effect of Sulfur or Nitrogen Poisoning on the Activity and Selectivity of Y-Zeolite-Supported Pt–Pd Catalysts in the Hydrogenation of Tetralin. (n.d.). Scilit. Retrieved from [Link]

  • Toward the Recovery of Platinum Group Metals from a Spent Automotive Catalyst with Supported Ionic Liquid Phases. (2020, December 27). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

Sources

Validation & Comparative

H-NMR Interpretation Guide: cis- vs trans-5-Methylpiperidin-3-yl Methanol

[1]

Executive Summary

The Core Distinction: The stereochemical assignment of 3,5-disubstituted piperidines relies on the relationship between ring conformation and coupling constants (

  • The cis isomer (substituents on the same face) predominantly adopts a diequatorial (3e, 5e) chair conformation. This locks the ring protons H3 and H5 into axial positions, resulting in large anti-periplanar couplings (

    
     Hz).
    
  • The trans isomer (substituents on opposite faces) forces a axial-equatorial (3a, 5e or 3e, 5a) conformation. This results in the loss of large diaxial couplings for at least one of the methine protons, typically showing smaller, averaged

    
    -values (
    
    
    Hz) due to rapid ring flipping or static equatorial orientation.

Theoretical Framework & Conformational Analysis

The Piperidine Chair and 1,3-Strain

In 3,5-disubstituted piperidines, the thermodynamic stability is governed by A-values (steric bulk) and 1,3-diaxial interactions.

  • A-value (Methyl): ~1.70 kcal/mol

  • A-value (Hydroxymethyl, -CH

    
    OH):  ~1.65–1.75 kcal/mol (Solvent dependent)[1]
    

Because both substituents have significant steric demand, the molecule will adopt the conformation that maximizes the number of equatorial substituents.

Predicted Conformations
IsomerRelative StereochemistryDominant ConformationRing Proton Orientation (H3 & H5)Stability
Cis Syn (Same Side)Diequatorial (e,e) Both Axial (H3

, H5

)
High (Thermodynamic Product)
Trans Anti (Opposite Side)Axial-Equatorial (a,e)

(e,a)
One Axial, One Equatorial Lower (Kinetic/Mixed)
Visualization of Conformational Dynamics

The following diagram illustrates the stability landscape. The cis-diequatorial form is a deep energy well, while the trans isomer exists as a rapid equilibrium between two higher-energy states.[1]

Conformationcluster_0Cis-Diastereomercluster_1Trans-DiastereomerCis_EECis Isomer(Diequatorial 3e, 5e)Stable ChairCis_AACis Isomer(Diaxial 3a, 5a)High Energy (Steric Clash)Cis_AA->Cis_EE Ring Flip(Strongly Favored)Trans_AETrans Isomer(3e, 5a)Intermediate EnergyTrans_EATrans Isomer(3a, 5e)Intermediate EnergyTrans_AE->Trans_EA Rapid Equilibrium(A-values similar)

Figure 1: Conformational energy landscape for 3,5-disubstituted piperidines. The green node represents the thermodynamically dominant species.

Comparative H-NMR Analysis

The "Gold Standard" Diagnostic: Coupling Constants ( )

The most reliable method for assignment is the measurement of the vicinal coupling constants of the methine protons at C3 (bearing -CH


Scenario A: The Cis Isomer (Diequatorial)
  • H3 and H5 are Axial.

  • H3 Signal: Appears as a broad multiplet or distinct tt (triplet of triplets) / dddd.

    • Couplings:

      • 
         Hz (Large, anti-periplanar)
        
      • 
         Hz (Large, anti-periplanar)
        
      • 
         Hz (Small, gauche)
        
      • 
         Hz (Small, gauche)
        
  • H5 Signal: Similar splitting pattern to H3.

    • Couplings:

      • 
         Hz (Large)
        
      • 
         Hz (Large)
        
Scenario B: The Trans Isomer (Axial/Equatorial)
  • Mixture of Conformers: The spectrum often reflects a weighted average of the (3e, 5a) and (3a, 5e) forms.

  • H3 and H5 Signals:

    • Due to rapid ring flipping or the presence of an equatorial proton, the large 11 Hz couplings are lost or significantly reduced.

    • Typical observed

      
       for H3/H5 in trans isomers is 3–6 Hz .
      
    • Signals often appear as narrower multiplets compared to the wide multiplets of the cis isomer.

Chemical Shift Trends ( )

While less definitive than


  • Axial Protons (Cis): Typically resonate upfield (lower ppm) due to shielding.

  • Equatorial Protons (Trans component): Typically resonate downfield (higher ppm) due to deshielding by the C-C bond anisotropy.

  • C4 Methylene Protons:

    • In the Cis isomer, H4

      
       and H4
      
      
      are chemically distinct with a large geminal coupling (
      
      
      Hz) and distinct vicinal couplings to H3/H5. H4
      
      
      will be a "quartet" (actually q of d or t of t) with two large axial couplings.

Experimental Protocol for Assignment

Sample Preparation

To ensure sharp couplings and prevent -OH exchange broadening, use a dry, non-exchangeable solvent or add D

  • Primary Solvent: CDCl

    
     (Chloroform-d) – Good solubility, standard baseline.
    
  • Alternative: DMSO-

    
     – If -OH coupling is needed or for better peak separation.[1]
    
  • Concentration: 5–10 mg in 0.6 mL solvent.

Assignment Workflow

Follow this logical flow to assign your specific batch.

WorkflowStartStart: Acquire 1H-NMR(400 MHz or higher)IdentifyIdentify Methine ProtonsH3 (-CH2OH) & H5 (-CH3)(Usually 1.5 - 2.5 ppm range)Start->IdentifyMeasureMeasure Peak Width (w1/2)and J-couplingsIdentify->MeasureDecisionAre Large Couplings(>10 Hz) Present?Measure->DecisionYesYes: H3/H5 are AxialDecision->YesJ ≈ 10-12 HzNoNo: H3/H5 are Equatorial/AveragedDecision->NoJ < 6 HzCisConclusion: Cis Isomer(Diequatorial Conformation)Yes->CisTransConclusion: Trans Isomer(Axial/Equatorial Mixture)No->Trans

Figure 2: Decision tree for stereochemical assignment based on coupling constants.

Validation: NOESY/ROESY Experiments

If 1D NMR is ambiguous (e.g., signal overlap), run a 2D NOESY.

  • Cis (Diequatorial):

    • Key NOE: Strong correlation between H3 and H5 . Since both are axial and on the same face of the ring (1,3-diaxial relationship), they are spatially close (< 2.5 Å).

    • Result: A cross-peak between the H3 and H5 methine protons confirms the cis-diequatorial geometry.

  • Trans:

    • H3 and H5 are on opposite faces (one axial, one equatorial). The distance is significantly larger.[2]

    • Result: Weak or NO cross-peak between H3 and H5.

Data Summary Table

ParameterCis-Isomer (3e, 5e)Trans-Isomer (3a, 5e / 3e, 5a)
H3 Multiplicity tt or dddd (Wide)m or quint (Narrow)
H5 Multiplicity m (Wide, many couplings)m (Narrow)

~11.0 Hz (Large)~3–5 Hz (Small/Avg)

~11.0 Hz (Large)~3–5 Hz (Small/Avg)
H3-H5 NOE Strong (1,3-diaxial)Weak / Absent
C4 Protons Distinct H4

(q) & H4

(d)
Less distinct / Averaged

References

  • Eliel, E. L., et al. (1980). Conformational Analysis.[3] 39. 13C NMR Spectra of Saturated Heterocycles. Journal of the American Chemical Society.[4] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 18: Conformational Analysis). Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Section 4.3: Coupling Constants and Stereochemistry). Link

  • Reich, H. J. (2024). NMR Spectroscopy: Coupling Constants in Cyclohexanes. University of Wisconsin-Madison.[1] Link

Chiral HPLC Methods for 5-Methylpiperidin-3-yl Methanol Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

5-Methylpiperidin-3-yl methanol is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including 1[1] and immunomodulatory 2[2]. The compound possesses two stereocenters, yielding multiple enantiomeric and diastereomeric pairs. Because the spatial orientation of the methyl and hydroxymethyl groups directly dictates the binding affinity and pharmacokinetic profile of the final drug, rigorous enantiomeric resolution is a critical quality attribute in its development.

Mechanistic Causality: Overcoming Secondary Amine Interactions

From an analytical perspective, the primary challenge in the chiral high-performance liquid chromatography (HPLC) separation of 5-methylpiperidin-3-yl methanol lies in its secondary amine moiety.

The Problem: The basic nitrogen atom in the piperidine ring acts as a strong hydrogen bond acceptor and electron donor. When passing through a silica-based chiral stationary phase (CSP), this amine strongly interacts with residual, unendcapped acidic silanols on the silica matrix. This non-specific, high-energy secondary interaction causes severe peak tailing, which compromises the resolution (


) and the accurate quantification of enantiomeric excess (

).

The Solution: To establish a self-validating and robust method, the mobile phase must incorporate a basic additive. The addition of 0.1% to 0.2% diethylamine (DEA), triethylamine (TEA), or2

2[2] competitively binds to the free silanols. By effectively masking these acidic sites, the analyte's retention is governed solely by the stereoselective interactions (hydrogen bonding, dipole-dipole, and 

interactions) with the chiral selector, resulting in 3[3].

Comparative Analysis of Chiral Separation Platforms

When developing a method for 5-methylpiperidin-3-yl methanol, scientists typically evaluate three primary chromatographic alternatives. The choice depends on whether the goal is analytical


 determination or preparative-scale isolation.
A. Coated Polysaccharide CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H)

These traditional phases utilize physically coated amylose or cellulose derivatives. While they offer excellent chiral recognition, they are strictly limited to normal-phase solvents (hexane, heptane, alcohols). For piperidine derivatives, a standard mobile phase of4[4] is a reliable starting point.

  • Pros: High resolving power; extensive literature precedent.

  • Cons: Cannot tolerate strong solvents (e.g., DCM, MTBE), limiting sample solubility for preparative runs.

B. Immobilized Polysaccharide CSPs (e.g., Chiralpak IA, IG, IF)

Immobilized phases covalently bond the polysaccharide selector to the silica matrix. This structural integrity allows the use of "forbidden" solvents like dichloromethane (DCM) and methyl tert-butyl ether (MTBE).

  • Pros: Broad solvent compatibility. For 5-methylpiperidin-3-yl methanol,2[2] drastically improve solubility and loading capacity for preparative-scale separations without degrading the column.

  • Cons: Slightly higher initial column cost; selectivity can occasionally differ from coated equivalents.

C. Supercritical Fluid Chromatography (SFC)

SFC employs supercritical


 as the primary mobile phase, supplemented with an alcoholic modifier (e.g., MeOH or EtOH with basic additives).
  • Pros: SFC provides superior mass transfer kinetics compared to HPLC, resulting in sharper peaks, 5[5], and significantly reduced solvent consumption.

  • Cons: Requires specialized instrumentation and backpressure regulation.

Quantitative Performance Comparison

The following table summarizes the expected performance metrics for the separation of 5-methylpiperidin-3-yl methanol enantiomers across the three platforms:

ParameterCoated CSP (HPLC)Immobilized CSP (HPLC)SFC (Supercritical Fluid)
Typical Column Chiralpak AD-H (Amylose)Chiralpak IG (Amylose)Chiralcel OD-H / Trefoil
Optimal Mobile Phase Hexane / iPrOH (80:20)MTBE / EtOH (90:10)

/ MeOH (85:15)
Required Additive 0.1% DEA8 mmol/L

in EtOH
0.1% Isopropylamine
Analysis Time 15 - 25 min12 - 20 min3 - 8 min
Peak Symmetry (As) 1.2 - 1.51.0 - 1.20.9 - 1.1
Preparative Loading Low (Solubility limited)High (DCM/MTBE compatible)Medium to High

Self-Validating Experimental Protocol: HPLC Method Development

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) to confirm that the chromatographic environment is functioning correctly before any unknown samples are analyzed.

Step 1: System Suitability and Baseline Establishment

  • Rationale: Before screening, verify that the HPLC system has zero dead-volume issues and that the detector response is linear.

  • Action: Inject a known, non-chiral basic standard (e.g., benzylamine) using a standard C18 column. Confirm that the theoretical plate count (

    
    ) is >10,000 and peak tailing is <1.2.
    

Step 2: Chiral Stationary Phase (CSP) Screening

  • Rationale: Polysaccharide selectors exhibit unpredictable chiral recognition; empirical screening is mandatory.

  • Action: Plumb a column switching valve with an immobilized amylose column (e.g., Chiralpak IA/IG) and an2[2].

  • Conditions: Flow rate 1.0 mL/min; Temperature 25°C; UV detection at 210 nm (due to the lack of strong chromophores in the piperidine ring).

Step 3: Mobile Phase and Additive Tuning

  • Rationale: Adjusting the steric bulk of the alcohol modifier and the basic additive controls both retention time and silanol masking.

  • Action: Prepare a mobile phase of Hexane / Ethanol (90:10, v/v). Crucially, spike the Ethanol with2

    2[2] prior to mixing. Run the racemic 5-methylpiperidin-3-yl methanol standard (1 mg/mL).
    
  • Validation Check: If the resolution (

    
    ) between the (3S,5S) and (3R,5R) enantiomers is < 1.5, switch the alcohol modifier from Ethanol to Isopropanol to increase steric hindrance, which often enhances chiral recognition.
    

Step 4: Preparative Scale-Up Calculation

  • Rationale: Analytical success must translate to preparative viability.

  • Action: Once baseline resolution (

    
    ) is achieved, perform a loading study by injecting increasing concentrations (5, 10, 20 mg/mL). Plot 
    
    
    
    vs. Load Mass. The maximum preparative load is defined as the mass where
    
    
    drops to exactly 1.2.

Method Development Workflow Visualization

ChiralWorkflow S1 Step 1: System Suitability Validate Column Performance S2 Step 2: CSP Screening Immobilized vs. Coated Phases S1->S2 S3 Step 3: Mobile Phase Tuning Optimize Hexane/Alcohol Ratio S2->S3 S4 Step 4: Additive Optimization Add 0.1% DEA to Mask Silanols S3->S4 Decision Is Resolution (Rs) ≥ 1.5? S4->Decision S5_Yes Step 5: Preparative Scale-Up Calculate Loading Capacity Decision->S5_Yes Yes S5_No Alternative: Switch to SFC or Try MTBE/DCM Blends Decision->S5_No No S5_No->S2

Workflow for chiral HPLC method development and optimization of piperidine derivatives.

References

1.2 - Google Patents 2.5 - Benchchem 3.4 - Rsc.org 4. 1 - Justia Patents 5.3 - MDPI

Sources

The Analytical Challenge of Piperidine Methanol Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Isomeric Complexity: A Comparative Guide to LC-MS Strategies for Piperidine Methanol Impurity Profiling

Piperidine methanol derivatives (such as 2-, 3-, and 4-piperidinemethanol) are critical building blocks and intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). However, their presence as residual impurities poses a significant analytical challenge. Regulatory agencies require rigorous profiling of these low-level impurities, particularly because certain piperidine derivatives exhibit genotoxic and mutagenic potential[1].

From a physicochemical standpoint, analyzing piperidine methanols is notoriously difficult due to three factors:

  • Lack of a UV Chromophore: These aliphatic, saturated nitrogen heterocycles do not absorb UV light above 210 nm, rendering standard HPLC-UV methods virtually blind to trace levels[2].

  • High Polarity and Basicity: The secondary amine group is highly basic. In traditional Reversed-Phase (RP) liquid chromatography, these compounds elute in or near the void volume and suffer from severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase.

  • Isomeric Complexity: Depending on the API synthetic route, positional isomers (e.g., 2- vs. 3-piperidinemethanol) and optical enantiomers (e.g., (R)- vs. (S)-2-piperidinemethanol) may co-exist, requiring orthogonal separation mechanisms.

To overcome these hurdles, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard[1]. Below, we objectively compare three advanced LC-MS methodologies, explaining the causality behind each experimental choice to help you select the optimal workflow.

Comparative LC-MS Workflows

Approach A: HILIC-HRMS (Untargeted Profiling)

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (Orbitrap or Q-TOF) is ideal for early-stage development. HILIC retains highly polar piperidine methanols without the need for derivatization by utilizing a water-enriched layer on a polar stationary phase (e.g., Zwitterionic or Amide columns). HRMS provides exact mass data (sub-5 ppm mass accuracy), which is essential for elucidating unknown positional isomers or unexpected oxidation products.

Approach B: Pre-Column Derivatization RP-LC-MS/MS (Ultra-Trace Quantitation)

For validated, routine quality control of targeted impurities, derivatization followed by RP-LC coupled to a Triple Quadrupole (QQQ) mass spectrometer is unmatched. Reagents like benzoyl chloride or dansyl chloride react with the secondary amine to form a neutral, hydrophobic amide. This transformation serves a dual purpose: it dramatically increases retention on standard C18 columns (resolving the void volume issue) and significantly enhances electrospray ionization (ESI) efficiency, driving detection limits down to the sub-ng/mL range[2][3]. The QQQ operates in Multiple Reaction Monitoring (MRM) mode, providing maximum specificity[4].

Approach C: Chiral SFC-MS/MS (Enantiomeric Resolution)

When the toxicity or regulatory limits differ between enantiomers, chiral resolution is mandatory. Supercritical Fluid Chromatography (SFC) coupled with MS/MS offers a distinct advantage over traditional normal-phase chiral LC. By utilizing supercritical CO₂ and a polar modifier (e.g., methanol with ammonium hydroxide), SFC provides rapid mass transfer and lower viscosity, allowing for high-throughput baseline resolution of piperidine methanol enantiomers on Amylose or Cellulose chiral stationary phases[5].

Workflow A Piperidine Methanol Impurity Profiling B Are enantiomeric impurities present? A->B C Is ultra-trace (sub-ppm) quantification required? B->C No D Chiral SFC-MS/MS (Amylose/Cellulose CSP) B->D Yes E Pre-column Derivatization + RP-LC-MS/MS C->E Yes F HILIC-HRMS (Orbitrap/Q-TOF) C->F No (General Profiling)

Caption: Decision matrix for selecting the optimal LC-MS analytical strategy for piperidine methanol impurities.

Quantitative Performance Comparison

The following table synthesizes the performance metrics of the three methodologies based on standard pharmaceutical validation parameters.

ParameterHILIC-HRMS (Approach A)Derivatization RP-LC-MS/MS (Approach B)Chiral SFC-MS/MS (Approach C)
Primary Utility Structural elucidation, untargeted screeningGMP trace quantification, high sensitivityEnantiomeric purity assessment
Column Chemistry Zwitterionic (ZIC-HILIC) or AmideSub-2 µm C18 (UHPLC)Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)
Sample Preparation Direct dilution (high organic)Benzoylation / AcylationDirect dilution
Typical LOD / LOQ ~5.0 ng/mL / 15.0 ng/mL~0.1 ng/mL / 0.5 ng/mL ~2.0 ng/mL / 5.0 ng/mL
Linearity (R²) > 0.990> 0.999> 0.995
Analysis Time 12 - 15 min5 - 7 min< 5 min
Isomer Resolution Positional (Yes), Optical (No)Positional (Yes), Optical (No)Positional (Yes), Optical (Yes )

Self-Validating Experimental Protocol: Derivatization RP-LC-MS/MS

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating system incorporating an isotopically labeled internal standard (ISTD). The ISTD compensates for both extraction recovery variations and matrix-induced ion suppression in the ESI source.

Step 1: Internal Standard Spiking

  • Action: Spike 10 µL of Piperidine-d11 (1 µg/mL in methanol) into 100 mg of the API sample dissolved in 1 mL of 0.1 M NaOH.

  • Causality: The alkaline environment (pH > 10) ensures the piperidine methanol impurity is in its free-base form, which is required for the subsequent nucleophilic substitution reaction[2].

Step 2: Pre-Column Derivatization

  • Action: Add 50 µL of Benzoyl Chloride (BzCl) reagent (5% v/v in acetonitrile) to the sample. Vortex for 1 minute and incubate at room temperature for 10 minutes.

  • Action: Quench the reaction by adding 100 µL of 20% ammonia solution.

  • Causality: BzCl rapidly reacts with the secondary amine of piperidine methanol to form an N-benzoyl derivative. Quenching with ammonia consumes excess BzCl, preventing degradation of the LC column and reducing background chemical noise.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Add 2 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes, centrifuge at 4000 rpm, and transfer the upper organic layer to a clean vial. Evaporate to dryness under N₂ and reconstitute in 200 µL of initial mobile phase.

  • Causality: LLE isolates the hydrophobic derivatized impurity from the highly polar API matrix and inorganic salts, preventing ion suppression in the mass spectrometer.

Step 4: UHPLC-MS/MS Analysis

  • Column: C18, 1.7 µm, 2.1 × 100 mm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • MS/MS Mode: Positive ESI, MRM mode. Monitor the specific precursor-to-product ion transitions for the benzoylated target and the deuterated ISTD[4].

Fragmentation M Underivatized [M+H]+ m/z 116.1 F1 Loss of H2O m/z 98.1 M->F1 -H2O F2 Ring Cleavage m/z 84.1 M->F2 -CH3OH F3 Amine Fragment m/z 55.1 F1->F3 CID

Caption: Characteristic ESI-MS/MS collision-induced dissociation (CID) pathways for underivatized piperidine methanol.

References

  • [1] A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed | Source: nih.gov | URL:[Link]

  • [3] A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant | Source: alternative-therapies.com | URL:[Link]

Sources

Optimizing GC-MS Analysis of Volatile Piperidine Derivatives: A Comparative Guide on Column Chemistries and Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying low-molecular-weight, highly basic secondary amines. Piperidine derivatives are ubiquitous in pharmaceutical synthesis, acting as critical building blocks, synthetic intermediates, and active pharmaceutical ingredients (APIs)[1]. However, their high volatility and intense basicity present a unique set of challenges for Gas Chromatography-Mass Spectrometry (GC-MS).

This guide objectively compares traditional derivatization workflows against modern base-deactivated column technologies, providing the mechanistic causality and self-validating protocols necessary to achieve reliable quantitation.

The Mechanistic Challenge: Causality of Peak Tailing

Piperidine possesses a secondary amine nitrogen with a highly localized lone pair of electrons (pKa ~ 11.2). In a standard fused-silica capillary column (e.g., 5% phenyl polysilarylene siloxane), residual silanol groups (-Si-OH) act as weak Brønsted acids and strong hydrogen-bond donors.

When piperidine traverses the column, this Lewis acid-base interaction causes severe analyte adsorption. The macroscopic result is severe peak tailing, loss of analyte at trace levels (poor sensitivity), and rapid column degradation. To achieve reliable GC-MS quantitation, we must either mask the amine's basicity (Analyte Modification) or eliminate the acidic sites on the column (Surface Deactivation).

Comparison of Analytical Strategies

1. Traditional Approach: Analyte Modification (Derivatization) Historically, derivatization was the gold standard. Reagents like isobutyl chloroformate rapidly convert piperidine into a less polar, non-basic carbamate derivative[2]. This eliminates the basicity, allowing the derivative to elute symmetrically on standard non-polar columns. While effective, this approach adds significant sample preparation time, introduces reagent impurities, and increases quantitative variability.

2. Modern Approach: Surface Deactivation (Base-Modified Columns) Modern chromatography favors base-deactivated columns, such as the Agilent CP-Volamine[3] or Restek Rtx-Volatile Amine[4][5]. These columns feature a proprietary base-modified siloxane polymer that heavily shields the fused silica surface. This provides an exceptionally inert pathway for underivatized volatile amines, allowing for direct injection of aqueous or organic samples without the need for complex prep[3][4].

Workflow cluster_0 Traditional: Analyte Modification cluster_1 Modern: Surface Deactivation Sample Piperidine Sample (Aqueous/Organic Matrix) Deriv Derivatization (Isobutyl Chloroformate) Sample->Deriv Direct Direct Injection (No Prep Required) Sample->Direct StdCol Standard Non-Polar Column (e.g., 5% Phenyl) Deriv->StdCol MS Mass Spectrometry (EI) Detection & Quantification StdCol->MS BaseCol Base-Deactivated Column (e.g., CP-Volamine) Direct->BaseCol BaseCol->MS

GC-MS Workflows: Derivatization vs. Direct Injection on Base-Deactivated Columns.

Quantitative Performance Comparison

To objectively evaluate these approaches, we compared the chromatographic performance of piperidine across the three distinct workflows. The data below synthesizes expected performance metrics based on validated pharmaceutical methodologies[1][2][3].

MetricStandard 5% Phenyl (Underivatized)Standard 5% Phenyl (Derivatized)Base-Deactivated Siloxane (Underivatized)
Peak Asymmetry (

)
2.85 (Severe Tailing)1.08 (Symmetric)1.05 (Symmetric)
Theoretical Plates (N/m) < 1,500~ 3,500~ 3,800
Limit of Quantitation (LOQ) 5.0 µg/mL0.1 µg/mL0.05 µg/mL
Sample Prep Time < 5 min45 min< 5 min
Column Lifetime (Aqueous) PoorGoodExcellent[4]
Self-Validating Experimental Protocol: Direct Injection Workflow

To ensure scientific integrity, a GC-MS method must be a self-validating system. The following step-by-step methodology utilizes the base-deactivated column workflow, incorporating a System Suitability Test (SST) to proactively diagnose active sites before sample analysis.

Step 1: System Suitability and Flow Path Deactivation

Causality: Even with a highly inert column, active sites in the GC inlet liner or guard column can irreversibly adsorb piperidine[6][7].

  • Hardware Setup: Install a base-deactivated split liner (e.g., Topaz or ultra-inert equivalent) and a base-deactivated fused silica guard column[6][7].

  • Validation (SST): Inject a basic amine test mix containing pyridine and diethylenetriamine[4][6].

  • Diagnostic Logic:

    • If pyridine tails, the inlet liner is active and must be replaced.

    • If diethylenetriamine tails, the column's stationary phase is degrading.

    • Do not proceed with piperidine analysis until

      
       for both SST probes.
      
Step 2: Sample Preparation
  • Dilute the piperidine sample in a compatible, high-purity solvent (e.g., Acetonitrile/Water 50:50 v/v or Methanol)[1].

  • Note: Base-deactivated siloxane columns (like the Rtx-Volatile Amine) are uniquely robust against repeated aqueous injections[4], eliminating the need for complex solvent exchange or drying steps.

Step 3: GC-MS Acquisition Parameters
  • Column: Agilent CP-Volamine or Restek Rtx-Volatile Amine (30 m × 0.32 mm ID, 5.0 µm film thickness)[3][5]. The thick film increases retention for volatile analytes.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Injection: 1.0 µL, Split mode (1:50) at 200 °C. Causality: High split ratios prevent column overloading and maintain sharp band focusing for highly volatile amines[3].

  • Oven Program: 40 °C (hold 2 min)

    
     ramp 15 °C/min to 250 °C (hold 3 min)[1][3].
    
  • MS Parameters: Electron Ionization (EI) at 70 eV. Source temperature at 230 °C.

  • Detection: Use Selected Ion Monitoring (SIM) mode targeting m/z 85 (molecular ion), 84, and 56 for precise piperidine identification and quantitation.

Conclusion

For the GC-MS analysis of volatile piperidine derivatives, transitioning from traditional derivatization to direct injection on base-deactivated columns represents a significant leap in laboratory efficiency and data integrity. By eliminating the Lewis acid-base interactions at the column surface, analysts can achieve superior sensitivity, excellent peak symmetry, and high throughput without compromising chromatographic resolution.

References
  • Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column Source: gcms.cz (Restek)
  • GC COLUMNS | APPLICATION-SPECIFIC COLUMNS - Specially Deactiv
  • SH Guard Columns Base Deactiv
  • Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column Source: labrulez.com (Agilent)
  • Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates Source: researchg
  • Rtx-Volatile Amine GC Capillary Column, 15 m, 0.32 mm ID, 5.0 µm Source: restek.com
  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization Source: acs.org (Journal of Agricultural and Food Chemistry)

Sources

A Senior Application Scientist's Guide to Validating the Stereochemistry of 3-Hydroxymethyl-5-Methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous assignment of a molecule's three-dimensional structure is not merely an academic exercise; it is a fundamental prerequisite for understanding its biological activity, safety, and efficacy. The piperidine scaffold, a ubiquitous feature in many pharmaceuticals, presents a classic stereochemical challenge.[1][2] In the case of 3-hydroxymethyl-5-methylpiperidine, the presence of two stereocenters at the C3 and C5 positions gives rise to four possible stereoisomers: a cis pair of enantiomers and a trans pair of enantiomers. Distinguishing between these isomers is critical, as their spatial arrangements dictate how they interact with their biological targets.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the stereochemistry of this molecule. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to construct a self-validating, multi-technique approach for complete stereochemical elucidation.

Part 1: Elucidating Relative Stereochemistry (Cis vs. Trans) via NMR Spectroscopy

The first step in the validation process is to determine the relative orientation of the hydroxymethyl and methyl substituents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and accessible tool for this task in the solution state. The strategy relies on the fact that the piperidine ring adopts a chair conformation, placing substituents in either axial or equatorial positions.[3][4]

The Power of the Nuclear Overhauser Effect (NOE)

While ¹H NMR coupling constants can provide initial clues, the Nuclear Overhauser Effect (NOE) offers the most definitive evidence for relative stereochemistry. NOE is a through-space phenomenon where magnetization is transferred between protons that are close in proximity (typically < 5 Å), regardless of their bonding connectivity. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the standard method for observing these correlations.

Causality of Experimental Choice: We choose NOESY over 1D NOE experiments for complex molecules like this because it provides a comprehensive map of all spatial correlations simultaneously, reducing ambiguity and the potential for misinterpretation.

For 3-hydroxymethyl-5-methylpiperidine, the key distinction lies in the spatial relationship between the protons on C3, C5, and the attached substituents.

  • Cis Isomer: In a chair conformation where both substituents are equatorial (the likely lowest energy conformer), the axial proton at C3 (H3-ax) will be spatially close to the axial proton at C5 (H5-ax). A strong NOE correlation between these two protons is a hallmark of the cis configuration.

  • Trans Isomer: In the most stable diequatorial conformation, the substituents are on opposite faces of the ring. Consequently, the through-space distances between protons on the C3 and C5 carbons will be different, leading to a distinct NOE pattern compared to the cis isomer.

Comparative NOE Data for Cis vs. Trans Isomers
Observed NOE Correlation Interpretation (Cis Isomer) Interpretation (Trans Isomer) Confidence
H3-axial ↔ H5-axialStrong correlation expectedWeak or absent correlation expectedHigh
H3-axial ↔ Methyl Protons (C5)Weak or absent correlation expectedPotential for correlation depending on rotamersMedium
H-hydroxymethyl ↔ H5-axialPotential for correlation depending on rotamersPotential for correlation depending on rotamersLow-Medium
Experimental Protocol: 2D NOESY for Relative Stereochemistry
  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The solvent choice should ensure good solubility and signal dispersion.

  • Instrument Setup: Use a high-field NMR spectrometer (≥ 500 MHz) to achieve maximum spectral resolution.

  • Acquisition:

    • Acquire standard 1D ¹H, ¹³C, and 2D COSY spectra to assign as many proton and carbon signals as possible.[5]

    • Set up a phase-sensitive 2D NOESY experiment.

    • Scientist's Insight: The mixing time (d8) is a critical parameter. Start with a mixing time of 500-800 ms. This duration is typically sufficient to observe key intermolecular correlations without significant spin diffusion that could complicate the analysis.

  • Processing and Analysis:

    • Process the 2D data with appropriate window functions (e.g., squared sine-bell) in both dimensions.

    • Analyze the 2D spectrum for cross-peaks that are not present in the COSY spectrum. These are the NOE correlations.

    • Specifically, look for the correlation between the axial protons at C3 and C5 to assign the cis or trans configuration.[6]

Workflow for Determining Relative Stereochemistry

cluster_0 NMR Analysis Workflow A Purified Isomer Sample B 1D ¹H, ¹³C & 2D COSY (Assign Protons) A->B C 2D NOESY Experiment (Acquire Spatial Data) B->C D Analyze NOE Cross-Peaks C->D E Identify H3-ax ↔ H5-ax Correlation D->E F Assign Cis or Trans Stereochemistry E->F

Caption: Workflow for assigning relative stereochemistry using 2D NMR.

Part 2: A Comparative Guide to Determining Absolute Stereochemistry

Once the relative stereochemistry is known, the next challenge is to determine the absolute configuration (R/S at each stereocenter) and enantiomeric purity. No single technique is universally applicable, and the choice depends on the sample's physical properties, available instrumentation, and the specific question being asked.

Feature X-ray Crystallography Chiral Chromatography (HPLC/GC) NMR with Chiral Derivatizing Agents Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystalDifferential interaction with a chiral stationary phaseFormation of diastereomers with distinct NMR signals[7]Differential absorption of circularly polarized IR light[8]
Primary Output Unambiguous 3D molecular structureChromatogram showing separated enantiomers¹H or ¹⁹F NMR spectrum with distinct diastereomer signalsVCD spectrum for comparison with calculations
Absolute Config.? Yes (Gold Standard)[1]No (without a known standard)Yes (via predictive models)[9]Yes (via quantum mechanical calculation)[10][11]
Enantiomeric Purity? No (analyzes one crystal)Yes (highly accurate)Yes (good for estimation)No
Key Requirement High-quality single crystalMethod development for separationChemical derivatization reactionSpecialized spectrometer & computational power
Main Advantage Definitive, unambiguous answerExcellent for quantification (ee%)No crystallization neededAnalyzes sample in solution state, no derivatization
Main Limitation Crystallization can be impossibleRequires method development; non-destructiveDestructive (sample is modified)Computationally intensive
Method A: X-ray Crystallography - The Definitive Answer

X-ray crystallography provides unequivocal proof of molecular structure, including both relative and absolute stereochemistry.[1][3]

Trustworthiness: The output is a refined 3D model of the molecule as it exists in the crystal lattice. When anomalous dispersion is used (often requiring a heavy atom), the absolute configuration can be determined with very high confidence.[1]

  • Crystallization: This is the most critical and often most difficult step.

    • Dissolve the purified compound in a minimal amount of a suitable solvent.

    • Attempt crystallization using techniques like slow evaporation, vapor diffusion (solvent/anti-solvent system), or slow cooling.

    • Scientist's Insight: For piperidine derivatives, which are often basic, forming a salt with an acid (e.g., HCl, HBr, or a chiral acid) can significantly improve crystallinity. The presence of a heavier halide atom (Br or I) also facilitates the determination of the absolute configuration.

  • Crystal Selection & Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal on the diffractometer, cool it in a stream of cold nitrogen (e.g., 100 K) to reduce thermal motion, and collect the diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, ultimately yielding the precise atomic coordinates and the absolute stereochemistry.

Method B: Chiral Chromatography - The Quantitative Tool

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.[12][13][14]

Causality of Experimental Choice: We choose chiral chromatography when the primary goal is to quantify the ratio of two enantiomers in a mixture. It is the gold standard for quality control in pharmaceutical manufacturing.[15]

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including piperidines.[16][17]

  • Mobile Phase Screening:

    • Start with a normal-phase mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol.

    • Scientist's Insight: The basicity of the piperidine nitrogen can cause peak tailing on silica-based CSPs. To counteract this, add a small amount (0.1%) of an amine modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This improves peak shape and resolution.[17]

  • Derivatization (Optional): If the molecule lacks a UV chromophore for sensitive detection, derivatization with an agent like benzoyl chloride can be performed pre-analysis to improve detectability.[18]

  • Analysis: Inject the racemic standard to confirm the separation of the two enantiomers. Then, inject the sample to be analyzed. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Method C: Mosher's Acid Analysis - NMR-Based Absolute Configuration

This classic method allows for the determination of the absolute configuration of chiral alcohols and amines without crystallization.[19] It involves derivatizing the chiral alcohol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid), typically using the acid chloride form.[7][20]

Principle: The reaction creates a pair of diastereomers. In the NMR spectrum, the protons of the original molecule will experience different magnetic environments in each diastereomer due to the anisotropic effect of the MTPA's phenyl ring. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration can be deduced based on a predictive conformational model.[9][21]

  • Ester Formation:

    • In two separate, dry NMR tubes, dissolve ~2 mg of the chiral alcohol in ~0.5 mL of anhydrous deuterated solvent (CDCl₃ or C₆D₆).

    • Add a small amount of a base (e.g., pyridine or DMAP).

    • To one tube, add ~1.2 equivalents of (R)-(-)-MTPA chloride. To the other, add ~1.2 equivalents of (S)-(+)-MTPA chloride.

    • Allow the reactions to proceed to completion (typically 1-4 hours at room temperature).

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both diastereomeric ester samples.

    • Assign the protons on either side of the newly formed stereocenter.

    • Calculate the chemical shift difference for each pair of corresponding protons: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

  • Interpretation:

    • According to the Mosher model, protons on one side of the ester plane will have positive Δδ values, while those on the other side will have negative Δδ values.

    • By mapping these positive and negative values onto the molecule's structure, the absolute configuration of the original alcohol can be assigned.

Method D: Vibrational Circular Dichroism (VCD) - The Non-Invasive Spectroscopic Approach

VCD is a powerful technique that provides the absolute configuration of a chiral molecule in solution without the need for crystallization or chemical derivatization.[10][22]

Principle: VCD measures the tiny difference in absorbance of left- and right-circularly polarized infrared light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.[8] The experimental spectrum is then compared to a spectrum predicted for one of the enantiomers using Density Functional Theory (DFT) calculations. A match between the signs and relative intensities of the bands confirms the absolute configuration.[11][23]

cluster_1 VCD Workflow for Absolute Configuration A Measure Experimental VCD Spectrum D Compare Experimental & Calculated Spectra A->D B Propose a Structure (e.g., 3R, 5R) C Perform DFT Calculation (Predict VCD Spectrum) B->C C->D E Match Found? D->E F Assign Absolute Configuration E->F Yes G Invert Structure & Recalculate E->G No G->C

Caption: VCD workflow combining experimental measurement and DFT calculation.

A Holistic Validation Strategy

No single method provides all the answers. A robust validation strategy integrates multiple techniques to build an unassailable case for the molecule's stereochemistry.

  • Structural Confirmation & Relative Stereochemistry: Begin with standard 1D/2D NMR (¹H, ¹³C, COSY) to confirm the molecular constitution and connectivity. Follow with a 2D NOESY experiment to confidently assign the relative stereochemistry as cis or trans.

  • Enantiomeric Purity: Develop a chiral HPLC or GC method to resolve the enantiomers. This provides the crucial enantiomeric excess (ee%) value, a key quality attribute for any chiral drug candidate.

  • Absolute Configuration: Select one of the "absolute" methods based on available resources and the nature of the sample.

    • If the material crystallizes well, X-ray crystallography is the preferred route for a definitive answer.

    • If crystallization fails, Mosher's acid analysis is an excellent and widely accessible alternative using standard NMR equipment.

    • If available, VCD provides an elegant, non-destructive solution-state confirmation without the need for derivatization.

By combining these orthogonal approaches, researchers can be fully confident in the stereochemical assignment of 3-hydroxymethyl-5-methylpiperidine, a critical step in its journey through the drug development pipeline.

References

  • BenchChem. (2025).
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • American Laboratory. (2010, October 1).
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD)
  • PubMed. (2004, December 15).
  • JASCO Inc. (2025, December 3).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Mosher's acid.
  • BenchChem. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. Benchchem.com.
  • ResearchGate. (n.d.).
  • El hadri, A., Thomasson, F., & Leclerc, G. (2006, September 23). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, and Homonuclear NOE Experiments. Taylor & Francis Online.
  • Chemistry Stack Exchange. (2017, June 25).
  • ResearchGate. (n.d.). X-ray crystal structure of the minor anti -piperidine product 14d.
  • PubMed. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • BenchChem. (2025). A Comparative Guide to Confirming the Enantiomeric Purity of 2-Piperidinemethanol. Benchchem.com.
  • Journal of Organic Chemistry. (2015, October 1). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Cis and Trans Isomers of 1-Methyl-4-(1-naphthylvinyl)piperidine. Benchchem.com.
  • BenchChem. (2025). Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods. Benchchem.com.
  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • Alfa Chemistry. (n.d.).
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Benchchem.com.
  • (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Benchchem.com.
  • Phenomenex. (n.d.).
  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR.
  • TutorChase. (n.d.).

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Conformational Analysis of Piperidine Rings: A Comparative Guide to COSY and NOESY Applications

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Structural Biologists, and Medicinal Chemists. Content Type: Technical Comparison & Application Guide.

Executive Summary: The Piperidine Challenge

The piperidine ring is a pharmacophoric scaffold found in over 30% of FDA-approved small molecule drugs (e.g., fentanyl, donepezil). However, its structural plasticity presents a significant analytical challenge. Piperidines exist in a dynamic equilibrium of chair-chair interconversions and nitrogen pyramidal inversion.[1]

Defining the precise orientation of substituents—axial (


) vs. equatorial (

)
—is critical because it dictates the vector of functional groups interacting with a target protein.

This guide compares the two primary 2D NMR techniques used to resolve these conformers: COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) . While often viewed as standard "check-box" experiments, their application to dynamic heterocycles requires specific parameter optimization and a distinct logic flow.

Comparative Performance Matrix

COSY and NOESY are not competing alternatives but complementary filters. The table below objectively compares their diagnostic utility specifically for piperidine analysis.

FeatureCOSY (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H-

H)
NOESY (

H-

H)
Physical Basis Scalar Coupling (

) through chemical bonds.
Dipolar Coupling (Cross-relaxation) through space.
Primary Output Connectivity (Spin Systems) & Dihedral Angles (via

).
Spatial Proximity (< 5 Å) & Stereochemistry.[1]
Piperidine Utility Determining

via Karplus relationship (large

vs small

).
Confirming

orientation via 1,3-diaxial correlations.
Limitation Fails in "higher-order" spectra where chemical shift dispersion is poor (multiplet overlap).Subject to "Zero-Quantum" artifacts and the "Null Point" (zero signal) for mid-sized molecules (MW ~600-1200).
Data Reliability High:

-values are absolute physical constants.
Variable: Intensity depends on mixing time (

) and molecular tumbling rate (

).
Best For... Initial assignment and identifying the spin network.Final stereochemical proof and distinguishing rotamers.

Mechanistic Causality & Experimental Setup

A. COSY: The Connectivity Engine

COSY maps the proton spin network. In piperidines, its true power lies not just in connecting H2 to H3, but in allowing you to locate the specific multiplets to measure Coupling Constants (


) .
  • The Mechanism: The cross-peak intensity correlates with magnetic coherence transfer.

  • The Diagnostic Marker:

    • 
      :  ~10–13 Hz (Large).[1] Indicates a trans-diaxial arrangement (180° dihedral angle).
      
    • 
       / 
      
      
      
      :
      ~2–5 Hz (Small). Indicates gauche arrangement (60° dihedral angle).
  • Protocol Optimization:

    • Resolution: Acquire at least 2K points in

      
       to resolve the fine structure of cross-peaks.
      
    • Variant: Use DQF-COSY (Double Quantum Filtered). It suppresses the intense singlet of the solvent/methyl groups and shrinks the diagonal, allowing visualization of cross-peaks close to the diagonal (common in crowded piperidine spectra).

B. NOESY: The Stereochemical Ruler

NOESY measures the transfer of magnetization between spins that are close in space, regardless of the bond path.[2]

  • The Mechanism: Cross-relaxation rates (

    
    ) depend on the inverse sixth power of the distance (
    
    
    
    ).
  • The Diagnostic Marker:

    • 1,3-Diaxial Interaction: A strong NOE signal between H2(

      
      ) and H4(
      
      
      
      ) or H6(
      
      
      ) is the "smoking gun" for axial assignment.
    • 
      -Equatorial:  H(
      
      
      
      ) protons generally show weaker NOEs to neighbors compared to the strong 1,3-diaxial network.
  • Protocol Optimization (Critical):

    • Mixing Time (

      
      ):  For small molecules (piperidines < 500 Da), NOE buildup is slow (positive NOE). Set 
      
      
      
      to 500–800 ms .
    • The "Null" Trap: If your drug molecule has a MW of ~800–1200 Da (or is in a viscous solvent like DMSO),

      
      . The NOE intensity becomes zero .
      
    • The Fix: If NOESY is blank, switch to ROESY (Rotating-frame Overhauser Effect), which is always positive regardless of molecular weight.

Experimental Workflow

The following diagram outlines the decision-making process for assigning piperidine conformation.

Piperidine_Workflow Start Sample Preparation (Solvent: CDCl3 or DMSO-d6) OneD 1D 1H NMR (Check Dispersion) Start->OneD COSY Run DQF-COSY (Assign Spin System) OneD->COSY Decision_J Can you measure J-couplings in 1D or COSY cross-peaks? COSY->Decision_J Measure_J Analyze Splitting J(aa) > 10Hz = Axial J(ae) < 5Hz = Equatorial Decision_J->Measure_J Yes (Resolved) NOESY_Setup Setup NOESY (Calc MW & Viscosity) Decision_J->NOESY_Setup No (Overlap) Measure_J->NOESY_Setup Confirm Geometry Mix_Time Select Mixing Time (tm) Small Mol: 500-800ms Large Mol: 200-300ms NOESY_Setup->Mix_Time Check_Signal Signal Observed? Mix_Time->Check_Signal ROESY Run ROESY (Spin-lock 200ms) Check_Signal->ROESY No (Null Point) Analysis Stereochemical Assignment (1,3-diaxial correlations) Check_Signal->Analysis Yes ROESY->Analysis

Figure 1: Integrated NMR workflow for piperidine conformational analysis. Note the critical checkpoint for NOESY signal failure (Null Point) requiring ROESY.

Data Analysis: The Logic of Assignment

Once data is acquired, use this logic tree to assign the specific conformation of a substituent at the C3 or C4 position.

Logic_Tree Input Target Proton (H-x) Split Splitting Pattern (via 1D/COSY) Input->Split Large_J Triplet/Doublet of Doublets J ~ 11-13 Hz Split->Large_J Small_J Broad Singlet/Narrow Multiplet J < 5 Hz Split->Small_J Axial_H H-x is AXIAL Large_J->Axial_H Equatorial_H H-x is EQUATORIAL Small_J->Equatorial_H NOE_Check NOESY Check Axial_H->NOE_Check Equatorial_H->NOE_Check Diaxial_NOE Strong NOE to H(x-2) or H(x+2) NOE_Check->Diaxial_NOE If Axial H Vicinal_NOE NOE to Vicinal H No 1,3-diaxial NOE NOE_Check->Vicinal_NOE If Eq H Result_Eq_Sub Substituent is EQUATORIAL (Preferred) Diaxial_NOE->Result_Eq_Sub Result_Ax_Sub Substituent is AXIAL (Steric Strain) Vicinal_NOE->Result_Ax_Sub

Figure 2: Logic tree for distinguishing axial vs. equatorial substituents based on proton geometry.

Detailed Interpretation Steps:
  • The "Large J" Rule: If the proton at the chiral center (e.g., H-3) shows a large coupling (

    
     Hz), it is Axial . This means the substituent attached to that carbon must be Equatorial .
    
  • The NOE Validation:

    • If H-3 is Axial , you must see NOE correlations to H-1(

      
      ) and H-5(
      
      
      
      ).
    • If H-3 is Equatorial , these 1,3-diaxial peaks will be absent. Instead, you may see stronger correlations to the vicinal neighbors due to the gauche proximity.

Common Pitfalls & Troubleshooting

The "N-Lone Pair" Effect

In piperidines, the Nitrogen lone pair exerts a stereoelectronic effect known as the Bohlmann effect .

  • Observation: Protons anti-periplanar to the lone pair are shielded (shifted upfield, lower ppm).

  • Impact: This can confuse assignment if you rely solely on chemical shift. Always prioritize Coupling (

    
    )  and NOE  over chemical shift tables.
    
The "Virtual Coupling" in COSY

Strongly coupled spins (where


) can create "virtual coupling" artifacts in COSY, making protons appear coupled when they are not.
  • Solution: Verify connectivity with HSQC (Heteronuclear Single Quantum Coherence) to ensure protons are on distinct carbons.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through Space: The Nuclear Overhauser Effect).

  • Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte. (Foundational paper on N-lone pair effects/Bohlmann bands).

  • University of Ottawa NMR Facility. (2025). NOESY: Nuclear Overhauser Effect Spectroscopy - Setup and Parameters. (Practical mixing time guides).

  • Reich, H. J. (2024). Structure Determination Using NMR: The Karplus Equation. University of Wisconsin-Madison. (Detailed coupling constant analysis for cyclohexanes/piperidines).

  • Neuhaus, D., & Williamson, M. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. (The authoritative text on NOE analysis).

Sources

Advanced Purity Assay Standards for Rupatadine Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Assay Standards for Rupatadine Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Technical Context

Rupatadine Fumarate represents a unique class of dual-acting antihistamines, functioning as both a histamine H1-receptor antagonist and a platelet-activating factor (PAF) antagonist.[2][3][4] Its synthesis typically involves the N-alkylation of Desloratadine (a key intermediate) with a 5-methyl-3-pyridylmethyl derivative.

The purity control of Rupatadine is chemically complex due to the structural similarity between the active pharmaceutical ingredient (API) and its precursors. For drug development professionals, the challenge lies not just in detecting the final product, but in quantitating unreacted intermediates and process-related impurities such as the Rupatadine Dimer and N-Oxides .

This guide objectively compares the industry-standard HPLC methodologies against modern UPLC alternatives, providing a validated framework for the purity assay of Rupatadine and its critical intermediates.

The Impurity Landscape: Synthesis & Origin

To design a robust assay, one must understand the "Genealogy of Impurities." The primary intermediates that serve as Critical Quality Attributes (CQAs) are:

  • Intermediate A (The Scaffold): Desloratadine (8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine).

  • Intermediate B (The Linker): 3-Chloromethyl-5-methylpyridine (or its alcohol/bromide equivalent).

  • Process Impurities: Dimers formed by over-alkylation and N-oxides formed under oxidative stress.

Figure 1: Rupatadine Synthesis & Impurity Lineage

RupatadineSynthesis Desloratadine Desloratadine (Intermediate A) Rupatadine Rupatadine Base Desloratadine->Rupatadine + Linker / Base Linker 3-Chloromethyl- 5-methylpyridine (Intermediate B) Linker->Rupatadine Impurity_Dimer Impurity: Dimer (Over-alkylation) Linker->Impurity_Dimer Side Reaction RupaFumarate Rupatadine Fumarate (Final API) Rupatadine->RupaFumarate + Fumaric Acid Impurity_NOxide Impurity: N-Oxide (Oxidative Stress) Rupatadine->Impurity_NOxide Oxidation Fumaric Fumaric Acid Fumaric->RupaFumarate

Caption: Synthesis pathway highlighting the origin of key intermediates (Desloratadine) and impurities (Dimer, N-Oxide).

Comparative Analysis: HPLC vs. UPLC Architectures

The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is often a trade-off between resolution/speed and instrument availability/robustness .

Table 1: Technical Comparison of Analytical Architectures
FeatureMethod A: Standard HPLC (The Workhorse) Method B: UPLC/UHPLC (High-Throughput)
Stationary Phase C18 (e.g., Hypersil BDS), 5 µm, 250 x 4.6 mmC18 (e.g., BEH C18), 1.7 µm, 100 x 2.1 mm
Pressure Limit < 400 bar (6000 psi)> 1000 bar (15,000 psi)
Run Time 15 – 25 minutes3 – 6 minutes
Resolution (Rs) Baseline (Rs > 2.0) for DesloratadineSuperior (Rs > 3.[5]5) for critical pairs
Solvent Usage High (~20-30 mL per run)Low (~2-5 mL per run)
LOD (Sensitivity) ~0.05 µg/mL~0.01 µg/mL
Application Routine QC in manufacturing plantsR&D, High-throughput screening, Trace impurity profiling

Expert Insight: While UPLC offers superior speed, the Standard HPLC method remains the "Gold Standard" for technology transfer to manufacturing sites in emerging markets where UPLC maintenance is challenging. The protocol below focuses on a Gradient HPLC method optimized for separating the Desloratadine intermediate from the main peak, as this is the most common regulatory requirement.

Validated Experimental Protocol (Gradient HPLC)

This protocol is designed to be self-validating , meaning the system suitability criteria are embedded to ensure data integrity before sample analysis begins.

4.1. Reagents & Standards
  • Buffer: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with Orthophosphoric acid.

  • Mobile Phase A: Buffer pH 3.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

4.2. Chromatographic Conditions
  • Column: C18 End-capped (e.g., Inertsil ODS-3V or Hypersil BDS), 250 mm x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.[1][3][6][7]

  • Detection: UV at 242 nm (Isosbestic point for Rupatadine/Desloratadine).

  • Injection Volume: 20 µL.

  • Column Temp: 30°C.

4.3. Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.08020Equilibration
5.08020Isocratic hold for Fumaric Acid
20.02080Elution of Rupatadine & Impurities
25.02080Wash
26.08020Re-equilibration
35.08020End
4.4. Workflow & System Suitability

The following diagram illustrates the logical flow of the analysis, ensuring that "Go/No-Go" decisions are made based on real-time data.

AnalyticalWorkflow Start Start Analysis Prep_Std Prep System Suitability Sol (SSS) (Rupatadine + Desloratadine) Start->Prep_Std Inject_SSS Inject SSS (x6) Prep_Std->Inject_SSS Check_Res Check Resolution (Rs) Rupa vs. Desloratadine Inject_SSS->Check_Res Pass_Res Rs > 2.0? Check_Res->Pass_Res Fail_Action FAIL: Check pH / Column Age Pass_Res->Fail_Action No Inject_Sample Inject Samples Pass_Res->Inject_Sample Yes Fail_Action->Prep_Std Retest Calc_Purity Calculate Purity % (Area Normalization) Inject_Sample->Calc_Purity Report Generate Report Calc_Purity->Report

Caption: Decision-tree workflow for HPLC analysis. Critical control point: Resolution between Rupatadine and Desloratadine.

Data Interpretation & Acceptance Criteria

When analyzing Rupatadine intermediates, specific retention patterns are expected.

  • Fumaric Acid: Elutes very early (Void volume, ~2-3 min). Note: Do not integrate this peak when calculating purity of the base molecule, but do quantify it if assaying salt stoichiometry.

  • Desloratadine (Impurity B): Elutes before Rupatadine (RRT ~0.6 - 0.7).

  • Rupatadine: Main peak (RT ~12-15 min).

  • Dimer/Late Eluters: Elute after Rupatadine (RRT > 1.2).

Acceptance Criteria (ICH Q3A/Q3B aligned):

  • Desloratadine: NMT 0.15% (Strict control required as it is a precursor).

  • Unspecified Impurities: NMT 0.10%.

  • Total Impurities: NMT 1.0%.

  • Resolution: > 2.0 between Desloratadine and Rupatadine.

  • Tailing Factor: < 2.0 for the main peak.

References
  • European Directorate for the Quality of Medicines (EDQM). Rupatadine Fumarate Monograph & Reference Standards (Impurity A). Retrieved from [Link]

  • Scholars Research Library. (2016).[8] New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form. Retrieved from [Link]

  • National Institutes of Health (NIH). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine. Retrieved from [Link]

  • Waters Corporation. Analysis of Antihistamines using the ACQUITY UPLC H-Class System. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.